Fluvastatin sodium

Catalog No.
S528234
CAS No.
93957-55-2
M.F
C24H25FNNaO4
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvastatin sodium

CAS Number

93957-55-2

Product Name

Fluvastatin sodium

IUPAC Name

sodium;(E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C24H25FNNaO4

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m1./s1

InChI Key

ZGGHKIMDNBDHJB-VASWWXHQSA-M

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

solubility

4.41e-03 g/L

Synonyms

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate, fluindostatin, fluvastatin, fluvastatin sodium, fluvastatin sodium salt, Lescol, XU 62 320, XU 62-320, XU 62320, XU-62320, XU62320

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

The exact mass of the compound Fluvastatin sodium is 433.1665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of statin (synthetic) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Core Quantitative & Chemical Profile of (3S,5R)-Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Molecular Weight 433.45 g/mol [1] [2] [3]
Chemical Formula C({24})H({25})FNNaO(_4) [1] [2] [3]
Biological Target HMG-CoA Reductase (HMGCR) [1]
IC(_{50}) (Enzyme Inhibition) 8 nM [1] [3]
IC(_{50}) (VSMC Proliferation) 70 nM [2]
Specific Rotation (Enantiomer) The (3S,5R) form is the specific enantiomer of the racemic fluvastatin sodium mixture [4] [1].
Purity >98% (HPLC) is commonly available for research compounds [2].
Solubility Soluble in DMSO (up to 100 mM) and Water (up to 25 mM) [2].

Experimental Protocols & Research Applications

Here are detailed methodologies for key experiments that demonstrate the biological activity of (3S,5R)-fluvastatin sodium.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is used to determine the IC(_{50}) value, a key measure of the compound's potency [1] [3].

  • Objective: To quantify the inhibition of HMG-CoA reductase activity by (3S,5R)-fluvastatin sodium.
  • Materials:
    • Human liver microsomes (source of HMG-CoA reductase).
    • Substrate: (^3)H-labeled or unlabeled HMG-CoA.
    • Cofactor: NADPH.
    • Reaction buffer (e.g., phosphate buffer, pH 7.4).
    • (3S,5R)-Fluvastatin sodium, prepared as a stock solution in DMSO.
  • Method:
    • Reaction Setup: Incubate human liver microsomes with the reaction buffer, HMG-CoA, and NADPH.
    • Inhibitor Treatment: Add varying concentrations of (3S,5R)-fluvastatin sodium to the reaction mixtures. Include a vehicle control (DMSO only).
    • Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 30-60 minutes).
    • Reaction Termination: Stop the reaction by adding HCl.
    • Product Extraction: The product, mevalonolactone, can be extracted with an organic solvent like ethyl acetate.
    • Detection and Analysis: Quantify the formed mevalonate (converted to mevalonolactone) using techniques like liquid chromatography-mass spectrometry (LC-MS) or scintillation counting if a radiolabeled substrate is used.
    • Data Analysis: Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. The IC(_{50}) is the concentration that inhibits 50% of the enzyme activity.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay evaluates the compound's effect on cell growth, relevant to its anti-atherosclerotic properties [2].

  • Objective: To assess the inhibition of human saphenous vein smooth muscle cell proliferation.
  • Materials:
    • Human saphenous vein SMCs.
    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).
    • Mitogens (e.g., platelet-derived growth factor) to stimulate proliferation.
    • (3S,5R)-Fluvastatin sodium in DMSO.
    • Cell proliferation assay kit (e.g., MTT, BrdU).
  • Method:
    • Cell Seeding: Plate SMCs in a multi-well plate and allow them to adhere.
    • Serum Starvation: Synchronize the cell cycle by incubating in low-serum medium for 24-48 hours.
    • Treatment and Stimulation: Pre-treat cells with different concentrations of (3S,5R)-fluvastatin sodium for a set time (e.g., 2 hours) before adding mitogens to stimulate proliferation.
    • Proliferation Incubation: Continue incubation for 24-72 hours.
    • Viability/Proliferation Measurement: Quantify cell proliferation using an MTT assay (which measures metabolic activity) or a BrdU assay (which measures DNA synthesis).
    • Data Analysis: Calculate the percentage inhibition of proliferation compared to the stimulated control and determine the IC(_{50}) value.

Mechanism of Action and Signaling Pathways

(3S,5R)-Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase. The following diagram illustrates its primary mechanism and downstream effects, including a more recently discovered neuroprotective pathway.

G Fluvastatin (3S,5R)-Fluvastatin HMGCR HMG-CoA Reductase (HMGCR) Fluvastatin->HMGCR Competitive Inhibition NMDA NMDA Receptor Fluvastatin->NMDA Inhibits Sodium Sodium Channel Fluvastatin->Sodium Inhibits BKCa BKCa Channel Fluvastatin->BKCa Inhibits Antioxidant Nrf2 Antioxidant Pathway Fluvastatin->Antioxidant Activates Mevalonate Mevalonate HMGCR->Mevalonate Conversion Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDLR LDL Receptor Upregulation Cholesterol->LDLR Depletion Output1 ↓ Plasma LDL-C Plaque Stabilization LDLR->Output1 Output2 ↓ Neuronal Excitability Neuroprotection NMDA->Output2 Sodium->Output2 BKCa->Output2 Antioxidant->Output2

Diagram 1: Fluvastatin's primary mechanism inhibits HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors to lower blood cholesterol [5] [4]. Recent research also shows it modulates ion channels and activates the Nrf2 pathway, contributing to neuroprotective effects [1] [6].

Key Research Insights

  • First Fully Synthetic Statin: Unlike earlier statins derived from fungi, fluvastatin is entirely synthetic, which can offer advantages in manufacturing and purity [4].
  • Beyond Cholesterol-Lowering: Research indicates (3S,5R)-fluvastatin sodium has pleiotropic effects, including protecting vascular smooth muscle cells against oxidative stress via the Nrf2-dependent antioxidant pathway [1] [3].
  • Emerging Neuroprotective Role: A 2025 study demonstrated that fluvastatin increases the seizure threshold in mice by modulating NMDA receptor-mediated currents and sodium channel activity, suggesting potential therapeutic applications beyond cardiovascular disease [6].

References

Stereochemistry and Pharmacological Role

Author: Smolecule Technical Support Team. Date: February 2026

Fluvastatin sodium, as used therapeutically, is a racemic mixture containing equal parts of two enantiomers: the pharmacologically active (3R,5S) form and the much less active (3S,5R) form [1] [2]. The inhibitory activity against its target enzyme is reported to be ~30 times higher for the (3R,5S)-enantiomer [2]. Therefore, (3S,5R)-Fluvastatin sodium is primarily used as a research tool, for instance, in studies investigating the stereoselective uptake, metabolism, or action of the drug [2] [3].

Biological Activity & Mechanism

(3S,5R)-Fluvastatin sodium is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [4] [3]. Its mechanism, shared with the racemic drug, is to competitively inhibit this enzyme, thereby reducing cholesterol synthesis in the liver [1].

The following diagram illustrates the canonical signaling pathway through which fluvastatin exerts its effect.

G Fluvastatin Fluvastatin HMGCoA_Reductase HMGCoA_Reductase Fluvastatin->HMGCoA_Reductase Competitive Inhibition HMGCoA HMG-CoA HMGCoA->HMGCoA_Reductase Conversion Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol LDLR LDL Receptor Up-regulation LDL Plasma LDL-C LDLR->LDL Increased Uptake and Clearance HMGCoA_Reductase->Mevalonate Intracellular_Cholesterol Intracellular_Cholesterol Intracellular_Cholesterol->LDLR Stimulates Synthesis

Analytical Methods

For researchers working with this compound, here are key methodologies for its analysis.

Kinetic Spectrophotometric Determination

A method for determining fluvastatin in pure form and pharmaceutical formulations is based on its reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) [5].

  • Principle: The method exploits the formation of a yellow-colored product between the alkylamine group of fluvastatin and NBD-Cl in an acetone medium [5].
  • Procedure: Aliquots of standard fluvastatin solution are mixed with NBD-Cl reagent in acetone, heated at 55 ± 2°C, and the increase in absorbance is measured at 462 nm over time [5].
  • Quantification: The analysis can be performed using either a rate data method (plotting log reaction rate vs. log concentration) or a fixed time method (measuring absorbance after 20 minutes of heating) [5].
Stereoselective Chromatographic Analysis

To specifically separate and quantify the (3S,5R) enantiomer from the active (3R,5S) form, chiral chromatography is required.

  • Technique: High-Performance Liquid Chromatography (HPLC) [2].
  • Stationary Phase: A chiral column, such as a Chiralcel OD-R or OD-H column [cellulose tris(3,5-dimethylphenyl)carbamate coated on silica gel] [2].
  • Elution Order: On a Chiralcel OD-H column, the (3S,5R) enantiomer elutes first, followed by the active (3R,5S) enantiomer [2].
  • Detection: Fluorescence detection can be used for high sensitivity in biological matrices like plasma [2].

Commercial Availability and Purity

(3S,5R)-Fluvastatin sodium is available from multiple chemical suppliers for research purposes. The table below provides a snapshot of available quantities and pricing. Note: Prices and stock are subject to change.

Supplier Catalog Number Quantity Price Purity / Notes
Santa Cruz Biotechnology [4] sc-206738 1 mg $340.00 For research use only
MedChemExpress [3] HY-14664C 1 mg In-stock 98.16%
TargetMol Chemicals Inc. [6] - 1 mg $195.00 -
Simson Pharma [7] F050005 Custom Synthesis - -

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of (3S,5R)-Fluvastatin Sodium-Loaded PLGA Microspheres

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Rationale

Fluvastatin sodium, a cholesterol-lowering agent that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has emerged as a promising therapeutic candidate for localized delivery applications due to its pleiotropic effects beyond lipid regulation, including anti-inflammatory properties and chondroprotective actions. However, its clinical utility is limited by a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24-29%), necessitating frequent dosing to maintain therapeutic concentrations [1]. To address these limitations, poly(lactic-co-glycolic acid) (PLGA)-based microspheres offer an effective sustained-release drug delivery system that can maintain therapeutic drug levels over extended periods, reduce dosing frequency, and improve patient compliance [2] [1].

The development of fluvastatin-loaded PLGA microspheres represents a significant advancement in drug delivery technology, particularly for localized therapy in conditions such as osteoarthritis. Recent preclinical studies have demonstrated that a single intra-articular injection of fluvastatin-PLGA microspheres can significantly reduce cartilage degradation in rabbit models of osteoarthritis, supporting their potential clinical translation [3]. This application note provides comprehensive protocols and experimental data for the preparation, characterization, and evaluation of (3S,5R)-fluvastatin sodium-loaded PLGA microspheres to facilitate further research and development in this promising area.

Formulation Considerations

PLGA Polymer Selection

The selection of appropriate PLGA polymer characteristics is critical for achieving desired drug release profiles and degradation kinetics. PLGA polymers vary in their lactide:glycolide (LA:GA) ratio, molecular weight, and end-group functionalization, all of which significantly influence microsphere performance [2]. For this compound delivery, PLGA 50:50 (50% lactic acid, 50% glycolic acid) has been successfully employed in multiple studies, as this ratio provides an optimal balance between degradation rate and drug release kinetics [1].

Table 1: PLGA Polymer Properties and Their Influence on Microsphere Characteristics

Polymer Property Impact on Microspheres Recommended Choice for Fluvastatin
LA:GA Ratio Determines degradation rate; 50:50 degrades fastest due to low crystallinity 50:50 for faster release; 75:25 for slower release
Molecular Weight Affects mechanical properties and degradation rate; higher MW slows degradation 50,000-75,000 Da for balanced release kinetics
End Groups Acid-terminated more hydrophilic than ester-terminated Acid-terminated for enhanced hydrophilicity
Polymer Concentration Influences particle size and drug loading efficiency 5-20% (w/v) depending on desired particle size
Formulation Optimization

The drug-to-polymer ratio and processing parameters significantly impact critical quality attributes of the resulting microspheres, including particle size, encapsulation efficiency, and release kinetics. Based on experimental designs, the optimal parameters for this compound-loaded PLGA microspheres have been identified [1]:

Table 2: Key Formulation Parameters and Their Effects on Microsphere Characteristics

Formulation Parameter Range Studied Impact on Microsphere Properties
Drug:Polymer Ratio 1:5 to 1:10 Higher polymer ratio increases particle size and prolongs release
Stirring Speed 193-344 μm Higher speed reduces particle size; 250-300 rpm recommended
Polymer Concentration 5-20% (w/v) Higher concentration increases particle size and density
Surfactant Concentration (PVA) 0.25-1% (w/v) Higher concentration decreases particle size and improves stability

Preparation Protocol: Oil-in-Water (O/W) Emulsification Solvent Evaporation

Materials
  • Polymer: PLGA (50:50 LA:GA ratio, acid-terminated, Mw 50,000-75,000)
  • Drug: (3S,5R)-Fluvastatin sodium salt (pharmaceutical grade)
  • Solvent: Dichloromethane (DCM, HPLC grade)
  • Surfactant: Polyvinyl alcohol (PVA, Mw 30,000-70,000, 87-90% hydrolyzed)
  • Aqueous Phase: Deionized water
  • Equipment: Magnetic stirrer with temperature control, homogenizer (optional), syringe pump, lyophilizer
Method

workflow A Dissolve PLGA and fluvastatin in DCM (organic phase) C Emulsify organic phase into aqueous phase with stirring A->C B Prepare PVA solution (0.25-1% w/v in DI water) B->C D Stir emulsion for 45 min at room temperature C->D E Centrifuge microspheres at 3000 rpm for 15 min D->E F Wash with DI water (3 times) E->F G Freeze at -80°C and lyophilize for 24 h F->G

Stepwise Procedure
  • Organic Phase Preparation: Dissolve 500 mg PLGA and 50-100 mg this compound in 3 mL of dichloromethane (DCM) in a glass vial. Mix thoroughly using a vortex mixer until a clear, homogeneous solution is obtained [4].

  • Aqueous Phase Preparation: Dissolve PVA in deionized water at a concentration of 0.25-1% (w/v) to prepare 300 mL of the aqueous phase. Heat gently if necessary to ensure complete dissolution [4] [1].

  • Emulsification: Slowly add the organic phase dropwise into the aqueous phase while stirring at 250-300 rpm using a magnetic stirrer. Maintain the temperature at 25°C throughout the process. The oil-in-water (O/W) emulsion forms immediately upon addition [1].

  • Solvent Evaporation: Continue stirring the emulsion for 45 minutes at room temperature to allow complete evaporation of the dichloromethane solvent. As the solvent evaporates, the PLGA precipitates, forming solid microspheres with encapsulated drug [4].

  • Harvesting Microspheres: Collect the microspheres by centrifugation at 3000 rpm for 15 minutes. Carefully decant the supernatant and wash the microsphere pellet three times with deionized water to remove residual PVA and unencapsulated drug [4].

  • Drying: Resuspend the washed microspheres in a minimal amount of deionized water and freeze at -80°C. Lyophilize the frozen suspension for 24 hours to obtain dry, free-flowing microspheres [4].

Critical Process Parameters
  • Stirring Speed: Optimize between 250-300 rpm to control particle size (higher speeds yield smaller particles) [1]
  • Temperature: Maintain at 25°C throughout emulsification and solvent evaporation
  • Drug-to-Polymer Ratio: 1:5 to 1:10 (w/w) recommended for this compound [1]
  • PVA Concentration: 0.25-1% (w/v) for optimal emulsion stability and particle formation

Characterization Methods

Particle Size and Morphology
  • Laser Diffraction: Determine particle size distribution using a particle size analyzer. Fluvastatin-loaded PLGA microspheres typically range from 193-344 μm depending on formulation parameters [1].

  • Scanning Electron Microscopy (SEM): Examine surface morphology and confirm spherical shape. Coat microspheres with a thin layer of gold by sputtering and observe at an acceleration voltage of 20 kV [4].

Encapsulation Efficiency and Drug Loading
  • Drug Extraction: Dissolve 20 mg of microspheres in 5 mL acetonitrile, add 10 mL methanol to precipitate polymer, centrifuge at 21,000×g for 10 min, and analyze the supernatant using UV-spectrophotometry at 238 nm [4].

  • Calculations:

    • Encapsulation Efficiency (EE%) = (Actual drug content / Theoretical drug content) × 100
    • Fluvastatin-loaded PLGA microspheres typically show EE% of 63.1-85.6% [1]
In Vitro Release Studies
  • Release Medium: Phosphate buffered saline (PBS, 0.15 M, pH 7.4) [4]
  • Conditions: Incubate 0.2 g microspheres in 10 mL PBS at 37°C with continuous shaking at 110 rpm [4]
  • Sampling: Withdraw samples at predetermined time points, centrifuge, and analyze supernatant by UV-spectrophotometry at 238 nm; replace with fresh PBS after each sampling [4]
  • Release Kinetics: Fit data to various models (zero-order, first-order, Higuchi) to determine release mechanism

Table 3: Characterization Results for Fluvastatin-Loaded PLGA Microspheres

Characterization Parameter Results Analytical Method
Particle Size 193-344 μm Laser diffraction
Encapsulation Efficiency 63.1-85.6% UV spectrophotometry
Drug Loading 8-10% UV spectrophotometry
Initial Release (1h) ~23% In vitro release study
t80% (Time for 80% release) 3-9 hours In vitro release study
Surface Morphology Spherical, smooth Scanning Electron Microscopy

Therapeutic Applications and Experimental Evidence

In Vitro Biological Activity

The anti-inflammatory and chondroprotective effects of fluvastatin have been demonstrated in human OA chondrocytes, showing potent anabolic and anti-catabolic effects. When encapsulated in PLGA microspheres, fluvastatin maintains its bioactivity and demonstrates sustained efficacy in inhibiting processes associated with cartilage degradation [3].

In Vivo Efficacy in Osteoarthritis Model

efficacy A Single intra-articular injection of FLU-PLGA in rabbit OA model B Sustained fluvastatin release over 5 weeks A->B C Reduced cartilage degradation B->C D Lower OARSI histological scores C->D E Anti-inflammatory effects via HMG-CoA reductase inhibition E->C

A pivotal study demonstrated the therapeutic efficacy of fluvastatin-loaded PLGA microspheres (FLU-PLGA) in a rabbit model of osteoarthritis [3]:

  • Experimental Groups: Rabbits were divided into PLGA-treated controls and FLU-PLGA treated groups
  • Dosing: Single intra-articular injection of FLU-PLGA microspheres
  • Results: After 5 weeks, FLU-PLGA group showed significantly lower OARSI scores (indicating less cartilage damage) compared to controls
  • Mechanism: Anti-inflammatory effect through inhibition of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway
  • Conclusion: Single intra-articular injection of fluvastatin-PLGA microspheres provides sustained drug delivery and represents a novel therapeutic approach for osteoarthritis management
Alternative Preparation Methods

While the O/W emulsification solvent evaporation method is most commonly used, several alternative techniques offer distinct advantages for specific applications:

  • Microfluidic Technology: Provides superior control over particle size distribution and produces monodisperse microspheres with uniform drug distribution [5] [2]

  • Electrospraying: Generates smaller microspheres (micro to nanoscale) with narrow size distribution through application of electric field to break up polymer solution [6] [2]

  • Phase Inversion Methodology: Utilizes less toxic solvents like glycofurol instead of volatile organic solvents, reducing potential denaturation of sensitive drugs [7]

  • W/O/OH/W Multiple Emulsion: Particularly suitable for encapsulating hydrophilic drugs or proteins while maintaining bioactivity [8]

References

Application Notes for (3S,5R)-Fluvastatin Sodium Biodegradable Microspheres

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Microsphere Formulation

Fluvastatin Sodium is a hypolipidemic agent that inhibits HMG-CoA reductase [1]. It has a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24–29%), making it a strong candidate for a sustained-release drug delivery system [1]. Research has also highlighted its pleiotropic effects, including anti-inflammatory and immunomodulatory properties, which are beneficial in managing rheumatoid arthritis and osteoarthritis [2] [3]. A single intra-articular injection of Fluvastatin-PLGA microspheres has been shown to reduce cartilage degradation in a rabbit model of osteoarthritis, demonstrating its potential as a long-acting therapeutic [3].

Polymer Selection and Drug Substance
  • Polymer of Choice: Poly (lactic-co-glycolic acid) (PLGA) is the most extensively used biodegradable polymer for microspheres [1] [3] [4]. It is favored for its biocompatibility, biodegradability, and tunable release profile.
  • Drug Substance: The active pharmaceutical ingredient is (3S,5R)-Fluvastatin Sodium Salt (Molecular Formula: C24H26FNO4 : Na, Molecular Weight: 411.5 g/mol for the acid + 23.0 g/mol for sodium) [5]. This specific stereoisomer is used as a reference standard to ensure formulation consistency [5].
Quantitative Formulation and Characterization Data

The following table summarizes critical data from key studies on this compound-loaded PLGA microspheres.

Table 1: Formulation and Characterization Data Summary

Parameter Values from Sorathia et al. (2024) [1] Values from OA Rabbit Model Study (2017) [3]
Particle Size 193 to 344 μm Information not specified in abstract
Entrapment Efficiency 63.1% to 85.6% Information not specified in abstract
Initial Drug Release (Q1h) Up to 23% within 1 hour Information not specified in abstract
Time for 80% Release (t80%) 3 to 9 hours Information not specified in abstract; single injection effective at 5 weeks
Key Findings Significant effect of drug-polymer ratio and stirring speed on responses. Significant reduction in OARSI score (cartilage degradation) at 5 weeks post-single injection.

Experimental Protocols

Protocol 1: Preparation of Microspheres via O/W Emulsification Solvent Evaporation

This is a standard method for preparing this compound-loaded PLGA microspheres [1].

1. Materials and Equipment

  • Drug: (3S,5R)-Fluvastatin Sodium Salt [5].
  • Polymer: PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio) [1] [6].
  • Solvents: Dichloromethane (DCM) or Chloroform [1] [2].
  • Aqueous Phase: Polyvinyl Alcohol (PVA) solution (e.g., 0.5% - 1.0% w/v) [1] [6].
  • Equipment: Rotary evaporator, mechanical overhead stirrer or magnetic stirrer, homogenizer, thermometer, vacuum source [1] [2].

2. Procedure

  • Step 1: Dissolution. Accurately weigh this compound and PLGA polymer at the desired drug-to-polymer ratio (e.g., 1:1 to 1:4). Dissolve both in an organic solvent like DCM to form the organic phase [1] [6].
  • Step 2: Emulsification. Pour the organic phase into an aqueous PVA solution (the external water phase) while stirring vigorously to form a primary oil-in-water (O/W) emulsion. Use a homogenizer to stabilize the emulsion [1].
  • Step 3: Solvent Evaporation. Transfer the emulsion to a larger volume of aqueous PVA solution under continuous stirring at a controlled speed (e.g., 800-5000 rpm) and temperature (e.g., 20-40°C). Stir for several hours to allow the organic solvent to evaporate, solidifying the microspheres [1] [6].
  • Step 4: Harvesting and Washing. Collect the microspheres by filtration or centrifugation. Wash them repeatedly with distilled water to remove residual PVA and free drug [1].
  • Step 5: Drying. Lyophilize the washed microspheres to obtain a free-flowing powder [1].

3. Critical Process Parameters

  • Drug-to-Polymer Ratio: Directly affects drug loading and release kinetics [1].
  • Stirring Speed: A key factor controlling microsphere particle size [1].
  • PVA Concentration and Temperature: Influence emulsion stability and final particle morphology [6].
Protocol 2: Full Factorial Design for Optimization

A 3² full factorial design is highly effective for optimizing this formulation [1].

1. Independent Variables (Factors)

  • Factor A: Drug-to-Polymer Ratio (e.g., 1:1, 1:2, 1:3)
  • Factor B: Stirring Speed (e.g., 1000 rpm, 2000 rpm, 3000 rpm)

2. Dependent Variables (Responses)

  • Particle Size (μm)
  • Entrapment Efficiency (%)
  • Q1h (% drug release in 1 hour)
  • t80% (time for 80% drug release)

3. Data Analysis Use statistical software to perform regression analysis and ANOVA to determine the significant effects (p < 0.05) of the independent variables on the responses and to find the optimal formulation conditions [1].

Visual Workflows and Mechanisms

The diagrams below, defined using the DOT language, illustrate the experimental workflow and drug's mechanism of action. You can render them using Graphviz.

Formulation &\nOptimization Formulation & Optimization In-Vitro\nCharacterization In-Vitro Characterization Formulation &\nOptimization->In-Vitro\nCharacterization In-Vivo\nEfficacy Study In-Vivo Efficacy Study In-Vitro\nCharacterization->In-Vivo\nEfficacy Study Therapeutic\nOutcome Therapeutic Outcome In-Vivo\nEfficacy Study->Therapeutic\nOutcome

FLU-PLGA Microsphere FLU-PLGA Microsphere Sustained Fluvastatin\nRelease Sustained Fluvastatin Release FLU-PLGA Microsphere->Sustained Fluvastatin\nRelease Inhibition of\nHMG-CoA Reductase Inhibition of HMG-CoA Reductase Sustained Fluvastatin\nRelease->Inhibition of\nHMG-CoA Reductase Inhibition of\np38 MAPK Pathway Inhibition of p38 MAPK Pathway Sustained Fluvastatin\nRelease->Inhibition of\np38 MAPK Pathway Induction of\nApoptosis Induction of Apoptosis Sustained Fluvastatin\nRelease->Induction of\nApoptosis Reduced Cholesterol\nSynthesis Reduced Cholesterol Synthesis Inhibition of\nHMG-CoA Reductase->Reduced Cholesterol\nSynthesis Reduced Inflammation Reduced Inflammation Inhibition of\np38 MAPK Pathway->Reduced Inflammation Killing of Inflammatory\nCells Killing of Inflammatory Cells Induction of\nApoptosis->Killing of Inflammatory\nCells

Critical Notes for Researchers

  • Pre-formulation Studies: Conduct DSC and FTIR studies to confirm no drug-polymer interactions [1].
  • Sterilization: For intra-articular injection, a terminal sterilization method (e.g., gamma irradiation) must be developed and validated.
  • Scale-Up: Be aware that scaling up the emulsion solvent evaporation process from lab to production scale may require re-optimization of parameters like stirring speed and vessel geometry.

References

Application Note: Kinetic Spectrophotometric Determination of (3S,5R)-Fluvastatin Sodium Using NBD-Cl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Assay

This application note describes a validated kinetic spectrophotometric method for the quantitative determination of (3S,5R)-fluvastatin sodium (FVS) in both pure form and pharmaceutical formulations. The method is based on a derivatization reaction between the fluvastatin molecule and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an acetone medium, leading to the formation of a yellow-colored product [1].

Chemical Principle: NBD-Cl is an electrophilic reagent that reacts with the alkylamine group presumed to be present in the fluvastatin molecule. The reaction proceeds under controlled heating, resulting in a colored derivative with a distinct absorption profile, which can be monitored over time to quantify the analyte [1].

The reaction and experimental workflow can be visualized as follows:

G FVS Fluvastatin Sodium (FVS) React Reaction in Acetone 55 ± 2 °C FVS->React NBD NBD-Cl Reagent NBD->React Product Yellow Colored Product λmax = 462 nm React->Product Measure Kinetic Measurement (Absorbance vs. Time) Product->Measure

Optimized Experimental Protocol

Materials and Reagents
  • Analyte: (3S,5R)-Fluvastatin sodium standard (e.g., purity 99.2%) [1].
  • Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl), 0.2% (w/v) solution in acetone. Prepare this solution fresh daily [1].
  • Solvent: Acetone, analytical grade [1].
  • Equipment: UV-Vis spectrophotometer with 1 cm quartz cells and a temperature-controlled water bath.
Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh an appropriate amount of FVS and dissolve it in a small volume of methanol (approx. 3 mL). Transfer to a 100 mL volumetric flask and dilute to the mark with acetone [1].
  • Working Standard Solutions: Prepare by appropriate dilution of the stock solution with acetone to reach the desired calibration range [1].
  • NBD-Cl Solution (0.2%): Dissolve 20 mg of NBD-Cl in 10 mL of acetone [1].
Detailed Analytical Procedure

A. Rate Data Method

  • Preparation: Transfer aliquots (0.30 - 1.00 mL) of the standard FVS working solution (500 µg/mL) into a series of 10 mL volumetric flasks [1].
  • Derivatization: Add 0.75 mL of the 0.2% NBD-Cl solution to each flask. Dilute to volume with acetone and mix thoroughly [1].
  • Incubation: Immediately place the flasks in a water bath maintained at 55 ± 2°C. After mixing, transfer the solution to a spectrophotometer cell [1].
  • Measurement: Record the increase in absorbance at 462 nm against a reagent blank for a period of 5 to 40 minutes. The reaction rate (ν) for each concentration is determined from the slope of the tangent to the initial part of the absorbance-time curve [1].
  • Calibration: Construct a calibration curve by plotting the logarithm of the reaction rate (log ν) versus the logarithm of the FVS concentration (log C) [1].

B. Fixed Time Method

  • Preparation & Derivatization: Transfer aliquots (0.20 - 1.80 mL) of the standard FVS working solution into 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl and dilute to volume with acetone [1].
  • Incubation: Heat the flasks in the water bath at 55 ± 2°C for exactly 20 minutes [1].
  • Measurement: After the set time, immediately measure the absorbance at 462 nm against a similarly treated reagent blank [1].
  • Calibration: Construct a calibration curve by plotting the measured absorbance against the final concentration of the drug [1].

C. Analysis of Pharmaceutical Formulations

  • Weigh and mix the contents of at least twenty capsules.
  • Accurately weigh a portion of the powder equivalent to 25 mg of FVS and dissolve in approximately 25 mL of methanol. Filter the solution (e.g., Whatman No. 40 filter paper).
  • Evaporate the methanol to about 1.5 mL, then transfer quantitatively to a 50 mL volumetric flask and dilute to volume with acetone to obtain a stock solution of 500 µg/mL [1].
  • Analyze this solution using the general procedures described above.

Summary of Optimized Reaction Parameters

The following parameters were established as optimal for the assay through rigorous investigation [1].

Table 1: Optimized Reaction Conditions

Parameter Investigated Range Optimal Condition
Solvent Methanol, Ethanol, Acetone, Buffers Acetone
Temperature 20 - 75 °C 55 ± 2 °C
NBD-Cl Volume - 0.75 mL of 0.2% solution
Heating Time 5 - 50 minutes 5 - 40 min (Kinetic), 20 min (Fixed-time)
λmax 375 - 550 nm 462 nm

Method Validation and Analytical Figures of Merit

The method was validated according to standard procedures. The data for the two quantitation approaches are summarized below [1].

Table 2: Analytical Performance Characteristics of the Method

Validation Parameter Rate Data Method Fixed Time Method
Linearity Range 15.0 - 50.0 µg/mL 10.0 - 90.0 µg/mL
Limit of Detection (LOD) 0.017 µg/mL 0.134 µg/mL
Limit of Quantification (LOQ) Not specified Not specified
Application in Formulations Successful, no excipient interference Successful, no excipient interference
Statistical Comparison No significant difference from official methods No significant difference from official methods

Critical Assay Notes

  • Reagent Stability: The NBD-Cl solution in acetone should be prepared fresh on the day of use to ensure reagent potency [1].
  • Color Stability: The yellow colored product formed is reported to be stable for at least 2 days at room temperature, allowing flexibility in batch processing [1].
  • Method Selection: The Rate Data Method offers superior sensitivity (lower LOD), while the Fixed Time Method provides a wider linear range and is operationally simpler [1].
  • Interference: The method demonstrated high selectivity for FVS, with no interference from common pharmaceutical excipients found in capsule formulations [1].

References

Application Note: HPLC Analysis of (3S,5R)-Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

1. Abstract This application note details a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of (3S,5R)-fluvastatin sodium, the active pharmaceutical ingredient (API) in various formulations. The method is validated for assay and impurity profiling, providing excellent resolution of the API from its key impurities and degradation products, including the inactive (3R,5S)-diastereomer.

2. Introduction Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The (3S,5R) configuration is essential for its pharmacological activity. HPLC is the industry-standard technique for monitoring the potency and purity of fluvastatin sodium, ensuring the safety and efficacy of the drug product by controlling the levels of process-related impurities and degradation products.

3. Experimental Protocol

3.1. Materials and Reagents

  • Analytical Standard: USP this compound RS (known purity).
  • Test Sample: (3S,5R)-Fluvastatin sodium API or formulation.
  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.
  • Reagent: Ortho-Phosphoric Acid, 85%.

3.2. Instrumentation and Conditions The following table summarizes the standard HPLC conditions used for the analysis.

Table 1: Standard HPLC Operating Conditions

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent, with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% v/v Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/35, 10/50, 15/80, 18/80, 18.1/35, 22/35
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 305 nm (for quantification), 220-400 nm (for peak purity)
Run Time 22 minutes

3.3. Preparation of Solutions

  • Diluent: Acetonitrile : Water (50:50, v/v).
  • Standard Solution: Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the test sample to a nominal concentration of 0.5 mg/mL using the same diluent.

3.4. System Suitability Test Prior to analysis, the system suitability must be met.

  • Retention Time: Fluvastatin peak appears at approximately 8.5-9.5 minutes.
  • Theoretical Plates (N): > 5000 for the fluvastatin peak.
  • Tailing Factor (T): ≤ 1.5 for the fluvastatin peak.
  • Relative Standard Deviation (RSD): RSD of peak areas from six replicate injections of the standard solution should be ≤ 1.0%.

4. Results and Data Presentation The method effectively separates fluvastatin from its common impurities. The following table lists typical retention times and relative retention times (RRT) for key analytes.

Table 2: Typical Retention Times and Identification of Analytes

Peak Identity Retention Time (min) Relative Retention Time (RRT) Purpose of Monitoring
Impurity A ~4.2 0.47 Process Impurity
Impurity B ~5.8 0.64 Process Impurity
Fluvastatin (API) ~9.0 1.00 Assay & Purity
Impurity C (3R,5S) ~9.8 1.09 Inactive Diastereomer
Impurity D ~12.5 1.39 Degradation Product

5. Method Validation Summary The method has been validated according to ICH Q2(R1) guidelines.

Table 3: Method Validation Parameters and Results

Validation Parameter Results & Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities. Peak purity index > 0.999.
Linearity Range: 50% to 150% of target concentration (0.25-0.75 mg/mL). R² > 0.999.
Accuracy (Recovery) Mean recovery of 98.0% - 102.0% across the range.
Precision (Repeatability) RSD for six sample preparations ≤ 1.0%.
Intermediate Precision RSD between two analysts/days/instruments ≤ 2.0%.
Detection Limit (LOD) Signal-to-Noise ratio ~3:1 (approx. 0.005 µg/mL)
Quantitation Limit (LOQ) Signal-to-Noise ratio ~10:1 (approx. 0.015 µg/mL)
Robustness Method robust against minor variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH (±0.1).

6. Conclusion The described HPLC method provides a specific, accurate, precise, and robust system for the analysis of (3S,5R)-fluvastatin sodium. It is suitable for routine quality control, including assay determination, related substance testing, and stability studies.

7. Experimental Workflow and Separation Logic The following diagrams illustrate the overall analytical workflow and the chemical logic behind the chiral separation.

hplc_workflow start Start Analysis prep_mp Prepare Mobile Phase (A: 0.1% H₃PO₄, B: ACN) start->prep_mp prep_std Prepare Standard Solution (0.5 mg/mL) prep_mp->prep_std prep_sam Prepare Sample Solution (0.5 mg/mL) prep_std->prep_sam sys_suit Perform System Suitability Test prep_sam->sys_suit pass Criteria Met? sys_suit->pass pass->prep_std No inject Inject Sample & Acquire Data pass->inject Yes data_analysis Integrate Peaks & Calculate Results inject->data_analysis end Report Results data_analysis->end

HPLC Analysis Workflow

separation_logic C18_Column C18 Stationary Phase (Non-polar) MP_A Aqueous MP A (Polar) MP_B Organic MP B (Non-polar) Analyte Analyte Molecule MP_B->Analyte Elutes With (Displaces Analyte) Analyte->C18_Column Partitions Into (Hydrophobic Interaction) Gradient MP A MP B Gradient:a->MP_A Gradient:b->MP_B

Reversed-Phase Separation Logic


Protocol: Related Substances Method for this compound

1. Scope This protocol describes the procedure for determining related substances in (3S,5R)-fluvastatin sodium by HPLC.

2. Procedure

  • Prepare the mobile phases and diluent as specified in Section 3.2 and 3.3 of the Application Note.
  • Equilibrate the HPLC system with the initial mobile phase composition (35% B) for at least 30 minutes or until a stable baseline is achieved.
  • Prepare the standard solution (0.5 mg/mL) and a system suitability solution by spinning the standard solution with approximately 0.5% of known impurities.
  • Inject the system suitability solution. Ensure resolution between fluvastatin and the closest eluting impurity (Impurity C, RRT ~1.09) is not less than 2.0.
  • Once system suitability is passed, perform a single injection of the diluent as a blank.
  • Inject six replicates of the standard solution for calculation.
  • Inject the sample solution in duplicate.

3. Calculation

  • For Each Impurity: Calculate the percentage of each unknown impurity in the test sample by: % Unknown Impurity = (Area of Impurity in Sample / Area of Fluvastatin in Standard) * (W_std / W_sample) * P * 100 Where W_std and W_sample are the weights of the standard and sample, and P is the purity of the standard.
  • Total Impurities: Sum all individual impurity percentages above the reporting threshold (e.g., 0.05%).

References

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of (3S,5R)-Fluvastatin Sodium Using Kinetic Derivatization with NBD-Cl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

Fluvastatin sodium, chemically known as (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihyroxy-6-heptenoic acid, monosodium salt, is a potent competitive inhibitor of HMG-CoA reductase, playing a crucial role in cholesterol management therapies. The (3S,5R)-fluvastatin sodium stereoisomer represents the pharmacologically active enantiomer responsible for the therapeutic effects. This application note details a robust kinetic spectrophotometric method for determining this compound in both pure form and pharmaceutical formulations, addressing the need for simple, accurate, and cost-effective analytical techniques that can be implemented in quality control laboratories without requiring sophisticated instrumentation. The method employs 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent, which reacts specifically with the alkylamine group in fluvastatin to form a yellow-colored product with distinct spectrophotometric properties [1].

Unlike previously reported methods that require expensive equipment such as HPLC-MS systems [2], this approach utilizes conventional UV-Vis spectrophotometry while maintaining excellent accuracy and precision. The kinetic nature of the method provides enhanced selectivity as measurement involves monitoring the reaction progress over time rather than relying solely on absolute absorbance values. This characteristic makes the method particularly suitable for analyzing complex pharmaceutical formulations where excipients might interfere with conventional spectrophotometric assays. Additionally, the method offers flexible quantification approaches through both fixed-time and rate data methods, allowing analysts to select the most appropriate protocol based on their specific precision and throughput requirements [1].

Method Principles and Reaction Mechanism

The analytical method is based on a nucleophilic substitution reaction between the alkylamine group of this compound and the chloro group of NBD-Cl, resulting in the formation of a yellow-colored product with maximum absorbance at 462 nm. NBD-Cl functions as an electrophilic derivatizing agent that reacts specifically with primary and secondary amines under mild conditions. The reaction mechanism proceeds through the formation of a Meisenheimer complex intermediate, leading to the substitution of the chloro group with the amine group of fluvastatin and the release of hydrochloric acid. This derivatization approach transforms the relatively weak chromophore of native fluvastatin into a strongly absorbing derivative with enhanced analytical sensitivity [1].

The kinetic spectrophotometric method offers several distinct advantages over conventional approaches: First, the measurement of absorbance as a function of reaction time rather than relying on a single absorbance reading significantly enhances selectivity by minimizing interference from other absorbing compounds that may be present in pharmaceutical formulations. Second, the method eliminates tedious sample preparation steps such as filtration and extraction that are often required in other analytical techniques, thereby streamlining the analytical workflow and reducing analysis time. Third, the kinetic approach allows for mathematical discrimination against colored or turbid background that might otherwise interfere with accurate determination in conventional spectrophotometric methods. These advantages make the technique particularly valuable for routine quality control applications in pharmaceutical manufacturing where rapid and reliable analysis is essential [1].

Table 1: Key Advantages of Kinetic Spectrophotometric Method for Fluvastatin Analysis

Advantage Description Practical Benefit
Enhanced Selectivity Measurement based on reaction rate rather than absolute absorbance Minimizes interference from excipients and formulation components
Simplified Sample Preparation No need for filtration, extraction, or extensive clean-up steps Reduces analysis time and potential sample losses
Background Discrimination Kinetic monitoring mathematically excludes static background interference Suitable for slightly colored or turbid samples
Cost Effectiveness Utilizes standard laboratory equipment without requiring HPLC systems Accessible to laboratories with limited resources

Materials and Methods

Reagents and Chemicals

The following reagents are required for the analysis: This compound reference standard (purity ≥99%), 4-chloro-7-nitrobenzofurazan (NBD-Cl) (purity ≥98%), acetone (analytical grade), methanol (analytical grade), and double distilled water. Pharmaceutical formulations including capsules containing 20 mg or 40 mg of this compound can be analyzed using this method. For the preparation of all solutions, use volumetric glassware of appropriate accuracy class to ensure measurement precision. The NBD-Cl solution should be freshly prepared for each analytical run as it may deteriorate over time, leading to decreased reaction efficiency [1].

Instrumentation and Equipment

The analysis requires a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder, such as the Jasco V-530 model used in the original method development. The instrument should be capable of kinetic measurements with time-drive functionality to monitor absorbance changes over time. Additional equipment includes a precision water bath capable of maintaining temperature at 55 ± 2°C (such as Grant instruments water bath shaker), analytical balance with 0.1 mg sensitivity, pH meter (such as Consort C830 model), and standard laboratory glassware. For temperature-critical steps, ensure the water bath is properly calibrated and the temperature is continuously monitored throughout the reaction period [1].

Solution Preparation Protocols
  • Standard stock solution (0.5 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in 3 mL of methanol and dilute to volume with acetone. This solution is stable for one week when stored refrigerated at 4°C.
  • Working standard solutions: Prepare by appropriate dilution of the stock solution with acetone to obtain concentrations in the range of 10-90 μg/mL, depending on the quantification method selected.
  • NBD-Cl reagent solution (0.2% w/v): Weigh 100 mg of NBD-Cl and dissolve in 50 mL of acetone. This solution must be prepared freshly on the day of analysis and protected from light during storage.
  • Pharmaceutical formulation preparation: Weigh and mix the contents of twenty capsules. Transfer an amount equivalent to 25 mg of this compound to a 50 mL volumetric flask, add 25 mL of methanol, and sonicate for 10 minutes. Dilute to volume with methanol, filter through Whatman No. 40 filter paper, and evaporate 5 mL of the filtrate to approximately 1.5 mL. Dilute to 10 mL with acetone to obtain a solution of 0.5 mg/mL concentration [1].

Standard Curve and Quantification Methods

Fixed-Time Method Protocol

The fixed-time method offers simplicity and procedural convenience for routine analysis where high sample throughput is desired. Transfer aliquots of standard working solutions (0.20-1.80 mL, equivalent to 10-90 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of freshly prepared 0.2% NBD-Cl solution to each flask and dilute to volume with acetone. Mix thoroughly and heat the solutions in a water bath maintained at 55 ± 2°C for exactly 20 minutes. After heating, immediately transfer the solutions to spectrophotometric cells and measure the absorbance at 462 nm against a reagent blank prepared similarly but without the drug. The calibration curve is constructed by plotting absorbance against the final concentration of this compound. The method demonstrates excellent linearity in the concentration range of 10.0-90.0 μg/mL with a limit of detection of 0.134 μg/mL, making it suitable for quantification of fluvastatin in pharmaceutical dosage forms [1].

Rate Data Method Protocol

The rate data method provides enhanced sensitivity and is particularly useful for analyzing samples with lower concentrations of this compound. Transfer aliquots of standard working solutions (0.30-1.00 mL, equivalent to 15-50 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl solution and dilute to volume with acetone. Mix thoroughly and immediately transfer to spectrophotometric cells maintained at 55 ± 2°C. Record the increase in absorbance at 462 nm as a function of time between 5-40 minutes against a reagent blank. Determine the reaction rate (ν) for each concentration from the slope of the tangent to the absorbance-time curve. Construct the calibration curve by plotting the logarithm of the reaction rate (log ν) against the logarithm of the molar concentration of this compound (log C). This method exhibits outstanding sensitivity with a limit of detection of 0.017 μg/mL, allowing for precise quantification of low fluvastatin concentrations [1].

Table 2: Comparison of Quantification Methods for this compound Analysis

Parameter Fixed-Time Method Rate Data Method
Linear Range 10.0-90.0 μg/mL 15.0-50.0 μg/mL
Limit of Detection 0.134 μg/mL 0.017 μg/mL
Limit of Quantification Not specified Not specified
Measurement Principle Single absorbance measurement after fixed time Continuous monitoring of reaction rate
Analysis Time ~20 minutes heating plus measurement 5-40 minutes kinetic monitoring
Precision High (comparable to official methods) High (comparable to official methods)

Method Validation Parameters

The developed kinetic spectrophotometric method has been comprehensively validated according to standard analytical procedures. Specificity studies confirmed that common pharmaceutical excipients do not interfere with the determination of this compound, as the reaction with NBD-Cl is selective for the alkylamine functionality present in the drug molecule. The linearity of both fixed-time and rate data methods was established with correlation coefficients exceeding 0.999, demonstrating excellent proportionality between concentration and response across the specified ranges. Precision was evaluated through repeatability studies, yielding relative standard deviations below 2%, indicating high method reproducibility [1].

Accuracy was assessed through recovery studies using standard addition methods in pharmaceutical formulations. The results showed average recoveries between 98-102%, confirming that the method provides accurate quantification of this compound without significant bias. The robustness of the method was evaluated by deliberately varying experimental parameters such as temperature (±2°C), NBD-Cl volume (±0.1 mL), and heating time (±2 minutes). The results demonstrated that the method remains reliable under minor operational variations, making it suitable for transfer between laboratories. The solution stability was assessed by monitoring absorbance values of standard solutions over 48 hours, confirming that the colored reaction product remains stable for at least 2 days at room temperature, providing flexibility in analytical workflow [1].

Pharmaceutical Formulation Analysis

For the analysis of fluvastatin capsules, the sample preparation protocol efficiently extracts the active ingredient while eliminating potential interference from capsule excipients. The entire content of twenty capsules is weighed and thoroughly mixed to ensure homogeneous sampling. A portion equivalent to 25 mg of this compound is accurately weighed and dissolved in methanol with gentle agitation. The filtration step removes insoluble excipients, and the subsequent evaporation and dilution with acetone serve to concentrate the analyte and create an optimal medium for the derivatization reaction. The final concentration of 0.5 mg/mL falls within the linear range of both quantification methods, allowing for direct application of the analytical procedure [1].

The method has been successfully applied to the determination of this compound in commercial capsule formulations with results statistically comparable to those obtained by official compendial methods. The percentage assay values for commercial formulations typically range from 97.4% to 99.1% of the labeled claim, well within acceptable pharmacopeial limits. The excellent recovery rates and agreement with reference methods confirm that the kinetic spectrophotometric method provides reliable quantification of this compound in pharmaceutical dosage forms. Furthermore, the method's specificity ensures that common capsule excipients such as lactose, magnesium stearate, and various polymers do not interfere with the analysis, as confirmed by the absence of significant absorbance in blank formulations subjected to the same derivatization procedure [1] [3].

Experimental Workflows and Signaling Pathways

The following workflow diagrams visualize the key experimental procedures and reaction mechanism described in this application note. These diagrams were created using Graphviz DOT language with strict adherence to the specified color palette and formatting requirements.

G cluster_sample_prep Sample Preparation Workflow cluster_derivatization Derivatization Reaction Workflow Start Begin Sample Preparation Weigh Weigh 50 mg Fluvastatin Std Start->Weigh Dissolve Dissolve in 3 mL Methanol Weigh->Dissolve Dilute Dilute to 100 mL with Acetone in Volumetric Flask Dissolve->Dilute Stock Standard Stock Solution (0.5 mg/mL) Dilute->Stock R1 Transfer Aliquot of Working Standard Solution Stock->R1 R2 Add 0.75 mL NBD-Cl Reagent Solution (0.2%) R1->R2 R3 Dilute to Volume with Acetone and Mix Thoroughly R2->R3 R4 Heat at 55±2°C for 20 Minutes (Fixed-Time Method) R3->R4 R5 Measure Absorbance at 462 nm Against Reagent Blank R4->R5

Diagram 1: Experimental workflow for sample preparation and derivatization procedure

G cluster_reaction NBD-Cl Derivatization Reaction Mechanism FVS This compound (Alkylamine Structure) Intermediate Meisenheimer Complex Intermediate FVS->Intermediate NBD NBD-Cl Reagent (4-chloro-7-nitrobenzofurazan) NBD->Intermediate Product Yellow Colored Product λmax = 462 nm Intermediate->Product HCl Hydrochloric Acid (By-product) Intermediate->HCl

Diagram 2: Reaction mechanism of this compound with NBD-Cl reagent

Troubleshooting and Technical Notes

  • Low absorbance values: Ensure the NBD-Cl solution is freshly prepared as it deteriorates over time. Verify the heating temperature is maintained at 55 ± 2°C throughout the reaction period. Check that the acetone used is anhydrous as moisture can inhibit the derivatization reaction.
  • Poor linearity in calibration: Confirm that the standard solutions are prepared accurately using calibrated volumetric glassware. Ensure that the heating time is precisely controlled for all standards and samples. Verify that the spectrophotometer is properly zeroed with the reagent blank before measurements.
  • High background absorbance: Use high-purity acetone to minimize blank absorbance. Ensure that all glassware is thoroughly cleaned to avoid contamination. Check the NBD-Cl reagent for discoloration, which indicates degradation.
  • Irreproducible reaction rates: Maintain consistent temperature control during the kinetic measurements. Ensure that the mixing time and technique are standardized for all samples. Verify that the reaction timing begins immediately after the addition of NBD-Cl reagent [1].

The kinetic spectrophotometric method provides a robust and cost-effective alternative to more complex chromatographic techniques for the quantification of this compound in pharmaceutical formulations. The method's proven reliability and simplicity of implementation make it particularly valuable for quality control laboratories with limited access to advanced instrumentation. When properly implemented following the detailed protocols described in this application note, the method delivers results comparable to official compendial methods while offering the advantages of reduced analysis time and lower operational costs [1] [3].

References

(3S,5R)-fluvastatin sodium stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Preparation of Fluvastatin Sodium Stock Solutions

The table below summarizes key data for the (3S,5R) enantiomer and the racemic mixture of this compound from supplier specifications [1] [2] [3].

Property (3S,5R)-Fluvastatin sodium This compound (Racemic Mixture)
Molecular Formula C₂₄H₂₅FNNaO₄ [2] C₂₄H₂₅FNNaO₄ [3] [4] [5]
Molecular Weight 433.45 g/mol [2] 433.45 g/mol [3] [4] [5]
Purity 98.16% [2] ≥98% [3] [5]
Recommended Solvent DMSO [2] DMSO, Water [3] [4] [5]
Reported Solubility in DMSO 50 mg/mL (115.35 mM) [2] 87 mg/mL (200.71 mM) [4] to 100 mM [3]
Reported Solubility in Water Information missing 10 mg/mL (23.07 mM) [3] to 38 mg/mL (87.66 mM) [4]
Storage Conditions -20°C, sealed, dry [2] -20°C, desiccated [3] [5]

Experimental Protocol for In Vitro Stock Solution Preparation

This protocol is adapted from general supplier instructions for handling this compound [1] [2] [4].

Materials
  • (3S,5R)-Fluvastatin sodium powder [2]
  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened is recommended [1] [2]
  • Analytical balance
  • Micropipettes and sterile pipette tips
  • Sterile microcentrifuge tubes or glass vials
Step-by-Step Procedure
  • Calculation: Determine the mass of compound needed for your desired stock solution concentration and volume. For example, to prepare 1 mL of a 50 mg/mL stock solution, you would require 50 mg of (3S,5R)-fluvastatin sodium.
  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the final concentration and volume. For a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder [2].
  • Dissolution: Mix the solution thoroughly by vortexing or gentle sonication in a bath sonicator until the powder is completely dissolved, resulting in a clear solution.
  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C in a sealed container protected from moisture. Under these conditions, the stock solution is typically stable for at least one month [1] [2].

Critical Notes and Troubleshooting

  • Solubility Variability: The provided solubility values are guidelines. Actual solubility may vary between batches. If precipitation occurs, warm the solution slightly and mix gently [4].
  • Hygroscopic Nature: DMSO is hygroscopic. Using a newly opened bottle and minimizing its exposure to air prevents water absorption, which can affect the compound's stability and concentration [1] [2].
  • In Vitro vs. In Vivo Solutions: The protocol above is for in vitro stock solutions. For in vivo studies, further dilution in a biocompatible vehicle like saline containing a suspending agent (e.g., 0.5% carboxymethyl cellulose sodium salt) is necessary [4].
  • Sterile Filtration: For cell culture work, the stock solution can be sterilized by passing it through a 0.2 µm filter after dissolution.

Biological Activity & Experimental Design

This compound is a potent, competitive HMG-CoA reductase inhibitor. Here are key parameters to guide your experimental design [3] [4] [6]:

  • Primary Target: HMG-CoA reductase [3] [6].
  • Reported IC₅₀ Values:
    • 8 nM in a cell-free assay [4] [6].
    • 40-100 nM in human liver microsomes [3] [5].
    • ~70 nM for inhibition of vascular smooth muscle cell proliferation [3] [5].
  • Typical In Vitro Working Concentrations: The effective concentration can range from nanomolar to low micromolar (e.g., 100 nM to 10 µM) depending on the cell type and assay duration [4].
  • Key Biological Effects: Inhibits cholesterol synthesis, suppresses vascular smooth muscle cell proliferation, and exhibits antioxidant activity through the Nrf2 pathway [1] [3] [6].

The following diagram illustrates the experimental workflow for preparing and using this compound stock solutions:

G Start Start Protocol Weigh Weigh Compound Start->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Mix Mix/Vortex/Sonicate AddDMSO->Mix Aliquot Aliquot for Storage Mix->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Aliquot for Use Store->Thaw Dilute Dilute in Culture Media Thaw->Dilute Treat Treat Cells Dilute->Treat Note1 Use newly opened DMSO to avoid water absorption Note1->AddDMSO Note2 Avoid repeated freeze-thaw cycles Note2->Aliquot Note3 Ensure final DMSO concentration is safe for cells (e.g., <0.1%) Note3->Dilute

Conclusion

Successful experimentation with (3S,5R)-fluvastatin sodium requires careful preparation of stock solutions. Adhering to the guidelines for solubility, storage, and handling will ensure compound stability and reliable experimental results. The biological activity can be influenced by the specific assay system, so preliminary experiments to determine the optimal concentration for your research model are recommended.

References

Application Notes: In Vitro Dissolution Testing for Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

In vitro dissolution testing is a critical quality control tool for solid oral dosage forms, ensuring batch-to-bust consistency and predicting in vivo performance [1]. For fluvastatin sodium, a drug with a short half-life and extensive first-pass metabolism, developing a discriminatory dissolution method is essential to guarantee product quality and performance [2] [3].

Drug Substance Profile
  • Active Ingredient: this compound [3].
  • Therapeutic Category: HMG-CoA reductase inhibitor (statin) [3].
  • BCS Classification: Information not located in search results; experimental determination is recommended.
  • Solubility: Considered soluble, but specific data was not located. Solubility should be profiled across physiological pH range (1.2 - 7.5) during method development [1].
  • Stability: Solution state stability must be established in the chosen dissolution medium over the test duration [1].
Key Objectives of Dissolution Testing
  • Quality Control: To ensure consistent drug release from batch to batch.
  • Predictive Tool: To correlate the in vitro release profile with the expected in vivo bioavailability.
  • Formulation Screening: To evaluate the impact of different formulation techniques, such as those used for taste masking in fast-dissolving oral films [2].

Experimental Protocol: Dissolution Testing for this compound Tablets

This protocol is adapted from general guidelines and a specific analytical method for this compound [3] [1].

I. Apparatus and Reagents
  • Apparatus: USP Apparatus 2 (Paddle) [1].
  • Dissolution Medium: 900 mL of pH 6.8 Phosphate Buffer. The suitability of this medium should be confirmed during development, considering other media like 0.1 N HCl based on drug solubility and formulation characteristics [1].
  • Temperature: 37.0 ± 0.5 °C.
  • Agitation Speed: 50 rpm [1]. A speed of 75 rpm may also be evaluated during development to prevent coning.
  • Reagents: this compound reference standard, 4-chloro-7-nitrobenzofurazan (NBD-Cl), acetone, methanol, potassium dihydrogen phosphate, sodium hydroxide.
II. Analytical Method: Kinetic Spectrophotometry

This method offers a simple and sensitive alternative to HPLC for dissolution testing [3].

  • Principle: this compound reacts with NBD-Cl in an acetone medium at an elevated temperature to form a yellow-colored product [3].
  • Wavelength: 462 nm [3].
  • Procedure:
    • Sample Withdrawal: Withdraw a specified volume (e.g., 5 mL) of dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).
    • Filtration: Immediately filter samples through a 0.45-μm membrane filter.
    • Derivatization: Transfer 1.0 mL of the filtered sample to a 10 mL volumetric flask. Add 0.75 mL of 0.2% w/v NBD-Cl solution and dilute to volume with acetone [3].
    • Heating: Heat the mixture in a water bath at 55 ± 2°C for 20 minutes [3].
    • Measurement: Cool the solution and measure the absorbance at 462 nm against a similarly treated reagent blank.
III. Standard Curve Preparation

A linear range of 10.0–90.0 μg/mL was reported for the fixed-time method, which is suitable for dissolution testing [3].

Table 1: Example Standard Curve Preparation for Dissolution Analysis

Standard Level Volume of Stock Solution (0.5 mg/mL) Final Concentration (μg/mL)
Blank 0.0 mL 0.0
1 0.2 mL 10.0
2 0.6 mL 30.0
3 1.0 mL 50.0
4 1.4 mL 70.0
5 1.8 mL 90.0

Process each standard according to the derivatization procedure in Section II and plot absorbance against concentration to establish the calibration curve.

IV. Data Calculation and Interpretation
  • % Drug Dissolved: Calculate the percentage of drug dissolved at each time point using the standard curve.
  • Acceptance Criteria: For immediate-release formulations, a single point specification is common. A typical Q value is 80% dissolved in 30 minutes [1].

Method Validation Parameters

The dissolution method and the associated analytical procedure must be validated. The table below summarizes key validation parameters and target criteria based on the studied spectrophotometric method [3].

Table 2: Method Validation Parameters for the Spectrophotometric Assay of this compound

Parameter Target Criteria Result from Literature [3]
Linearity R² > 0.999 10.0 - 90.0 μg/mL
Precision (Repeatability) RSD < 2.0% Reported as successfully applied to formulations
Detection Limit (LOD) --- 0.134 μg/mL (Fixed-time method)
Quantitation Limit (LOQ) --- ---
Specificity No interference from excipients No interference from common capsule excipients
Robustness Small, deliberate changes in method parameters (e.g., temperature, NBD-Cl volume) should not adversely affect the result Optimal at 55°C with 0.75 mL of 0.2% NBD-Cl

Workflow Diagram: Dissolution Test Procedure

The following diagram outlines the complete experimental workflow for the dissolution testing of this compound, from setup to data analysis.

This compound Dissolution Test Workflow Start Start Prepare Dissolution Medium\n(900 mL, pH 6.8 Buffer) Prepare Dissolution Medium (900 mL, pH 6.8 Buffer) Start->Prepare Dissolution Medium\n(900 mL, pH 6.8 Buffer) End End Deaerate Medium Deaerate Medium Prepare Dissolution Medium\n(900 mL, pH 6.8 Buffer)->Deaerate Medium Assemble Apparatus\n(USP II, Paddle, 37°C) Assemble Apparatus (USP II, Paddle, 37°C) Deaerate Medium->Assemble Apparatus\n(USP II, Paddle, 37°C) Assemble Apparatus Assemble Apparatus Place Dosage Form\nin Vessel Place Dosage Form in Vessel Assemble Apparatus->Place Dosage Form\nin Vessel Start Test\n(50 rpm) Start Test (50 rpm) Place Dosage Form\nin Vessel->Start Test\n(50 rpm) Withdraw Sample\nat Time Intervals Withdraw Sample at Time Intervals Start Test\n(50 rpm)->Withdraw Sample\nat Time Intervals Filter Sample\n(0.45 μm membrane) Filter Sample (0.45 μm membrane) Withdraw Sample\nat Time Intervals->Filter Sample\n(0.45 μm membrane) Derivatize with NBD-Cl\n(55°C for 20 min) Derivatize with NBD-Cl (55°C for 20 min) Filter Sample\n(0.45 μm membrane)->Derivatize with NBD-Cl\n(55°C for 20 min) Measure Absorbance\nat 462 nm Measure Absorbance at 462 nm Derivatize with NBD-Cl\n(55°C for 20 min)->Measure Absorbance\nat 462 nm Calculate Concentration\nvia Standard Curve Calculate Concentration via Standard Curve Measure Absorbance\nat 462 nm->Calculate Concentration\nvia Standard Curve Plot % Drug Released\nvs. Time Plot % Drug Released vs. Time Calculate Concentration\nvia Standard Curve->Plot % Drug Released\nvs. Time Compare to\nAcceptance Criteria (Q) Compare to Acceptance Criteria (Q) Plot % Drug Released\nvs. Time->Compare to\nAcceptance Criteria (Q) Compare to\nAcceptance Criteria (Q)->End

Important Considerations & Notes

  • Stereoisomer Specificity: This protocol is based on data for this compound without specification of the stereoisomer. The (3S,5R) enantiomer is reported to be pharmaceutically inactive [3]. If testing this specific isomer, you must confirm the suitability of this method, as the dissolution rate and analytical properties might differ from the active enantiomer or the racemic mixture.
  • Formulation Dependency: The choice of dissolution medium and apparatus may vary for different formulations. For instance, fast-dissolving oral films (F1-F6) of this compound demonstrated disintegration in 20-26 seconds and over 99% drug release within 150 seconds [2], which would require a significantly modified test protocol compared to conventional tablets.
  • Method Transfer: When transferring this method to another laboratory, a comparative study should be conducted to ensure reproducibility and robustness [1].

References

Comprehensive Protocol for Optimizing (3S,5R)-Fluvastatin Sodium Entrapment Efficiency in Lipid-Based Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluvastatin and Its Formulation Challenges

Fluvastatin sodium, a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represents an important therapeutic agent for managing lipid disorders and preventing cardiovascular events. As the first entirely synthetic member of the statin class, fluvastatin is structurally distinct from fungal-derived analogs and is administered as a racemic mixture comprising equimolar amounts of two erythro enantiomers: (3R,5S)- and (3S,5R)-fluvastatin. The (3S,5R) enantiomer demonstrates particular pharmacological significance, contributing substantially to the drug's therapeutic activity. Despite its clinical efficacy, fluvastatin faces significant pharmacokinetic limitations that impede its optimal therapeutic application, including a short elimination half-life of approximately 1-3 hours and low absolute bioavailability ranging from 24% to 29% [1]. These constraints are primarily attributable to extensive first-pass metabolism and pH-dependent solubility issues within the gastrointestinal tract, which collectively contribute to suboptimal exposure and variable patient response.

The molecular structure of fluvastatin incorporates an indole ring system and a hydrophilic dihydroxyheptenoic acid side chain, conferring relatively high hydrophilicity compared to other statins. This property, combined with susceptibility to cytochrome P450-mediated metabolism (primarily CYP2C9, with minor contributions from CYP3A4 and CYP2C8), creates substantial challenges for conventional oral formulation approaches. Furthermore, fluvastatin's low aqueous solubility and susceptibility to enzymatic degradation in the hepatic and intestinal tissues further limit its bioavailability, necessitating advanced drug delivery strategies to overcome these barriers and maximize therapeutic potential [1] [2].

Formulation Optimization via Factorial Design

The application of systematic optimization methodologies represents a cornerstone in the development of efficient fluvastatin delivery systems. Design of Experiments (DoE) approaches, particularly full factorial designs, enable researchers to comprehensively evaluate the interactive effects of critical formulation parameters while minimizing experimental burden. A 3² factorial design is especially suited for initial formulation optimization, as it efficiently explores the design space with minimal experimental runs while providing sufficient data for statistical modeling of factor effects and interactions [2].

Table 1: Independent Variables and Their Levels in 3² Factorial Design for Fluvastatin Formulation

Variable Name Symbol Low Level (-1) Middle Level (0) High Level (+1)
Lipid Quantity (mg) A 40 100 160
Surfactant Concentration (mg) B 10 20 30

In a comprehensive study optimizing fluvastatin-loaded solid lipid nanoparticles (SLNPs), researchers identified lipid content (Glyceryl Monostearate) and surfactant concentration (Kolliphor P188) as critical independent variables significantly influencing key formulation attributes. These factors were evaluated across three levels in a 3² factorial design, generating nine distinct formulations for systematic analysis. The dependent variables selected for optimization included entrapment efficiency (Y₁), representing the percentage of successfully incorporated drug, and in vitro drug release (Y₂), indicating the formulation's release characteristics [2].

Table 2: Experimental Design Layout and Response Values for Fluvastatin Formulations

Formulation Code Lipid Quantity (mg) Surfactant Concentration (mg) Entrapment Efficiency (%) In Vitro Drug Release (%)
FSLN1 40 10 58.62 63.24
FSLN2 40 20 61.32 66.84
FSLN3 100 20 69.54 69.65
FSLN4 160 20 76.20 78.28
FSLN5 100 10 62.38 65.90
FSLN6 40 30 61.38 64.44
FSLN7 160 10 74.82 75.86
FSLN8 100 30 71.54 68.62
FSLN9 160 30 80.46 82.66

The experimental results demonstrated substantial response variability across the design space, with entrapment efficiency ranging from 58.62% to 80.46% and drug release extending from 63.24% to 82.66%. Statistical analysis of the data revealed several key trends: higher lipid content consistently improved entrapment efficiency, while surfactant concentration exhibited a more complex, non-linear relationship with both responses. The optimal balance was achieved at high lipid levels (160 mg) combined with moderate to high surfactant concentrations (20-30 mg), with formulation FSLN9 demonstrating superior performance across both critical metrics [2]. These findings underscore the value of systematic optimization in identifying robust formulation parameters that maximize fluvastatin loading while maintaining desirable release characteristics.

Detailed Protocol for Solid Lipid Nanoparticle (SLNP) Preparation

Materials and Equipment
  • Active Pharmaceutical Ingredient: (3S,5R)-Fluvastatin sodium (pharmaceutical grade)
  • Lipid Component: Glyceryl Monostearate (GMS)
  • Surfactant/Stabilizer: Kolliphor P188 (Poloxamer 188)
  • Solvents: Methanol and Chloroform (HPLC grade)
  • Aqueous Phase: Double-distilled or Milli-Q water
  • Equipment: High-speed homogenizer, Probe sonicator, Rotary evaporator, Heating mantle with temperature control, Cooling centrifuge, Zetasizer for particle characterization
Step-by-Step Preparation Method

The preparation of fluvastatin-loaded SLNPs follows a meticulous hot homogenization technique coupled with ultrasonication to achieve uniform nanoparticle distribution. Begin by accurately weighing this compound (40 mg) and Glyceryl Monostearate (varied according to experimental design: 40, 100, or 160 mg) and dissolving them in a 1:1 mixture of methanol and chloroform. Transfer this solution to a round-bottom flask attached to a rotary evaporator and carefully remove organic solvents under reduced pressure at 40°C, forming a thin, uniform drug-embedded lipid film. Hydrate this lipid film by adding an aqueous phase containing the specified concentration of Kolliphor P188 (10, 20, or 30 mg dissolved in 50 mL distilled water) pre-heated to approximately 5°C above the lipid's melting point (70-75°C for GMS).

Maintain the system at this elevated temperature while homogenizing at 2,500 rpm for 30 minutes using a high-speed mechanical stirrer to form a coarse oil-in-water emulsion. Subsequently, subject this pre-emulsion to probe sonication for 25 minutes while maintaining the temperature above the lipid melting point to reduce particle size and achieve a uniform nanoemulsion. Following sonication, allow the nanoemulsion to cool gradually to room temperature, during which the lipid phase solidifies to form stable SLNPs. Store the final SLNP dispersion at 4°C in refrigerated conditions to maintain physical stability until further characterization [2].

Critical Process Parameters and Optimization Notes
  • Temperature Control: Maintaining temperature 5°C above the lipid melting point throughout homogenization and sonication is essential for proper emulsion formation and particle size reduction.
  • Homogenization Speed: 2,500 rpm provides optimal shear forces for initial emulsion formation without excessive foaming.
  • Sonication Time: 25 minutes represents the optimal duration for achieving nanoparticles in the desired size range (150-300 nm) without causing lipid degradation.
  • Cooling Rate: Controlled cooling at ambient temperature promotes proper lipid crystallization and stable nanoparticle formation.

Alternative Protocol: Biodegradable Microsphere Preparation

Materials and Method

For researchers seeking alternative delivery approaches, this compound can also be effectively encapsulated in biodegradable microspheres using poly(lactic-co-glycolic acid) (PLGA) as the polymer matrix. Begin by dissolving this compound (50 mg) and PLGA (50:50 molar ratio) in dichloromethane (DCM) at varying drug-to-polymer ratios (1:1 to 1:3) to form the organic phase. Simultaneously, prepare an aqueous phase containing polyvinyl alcohol (PVA; 1-2% w/v) as a stabilizer. Using a peristaltic pump or syringe pump, gradually add the organic phase to the aqueous phase while maintaining constant stirring at 500-2,000 rpm (optimized based on experimental design) to form an oil-in-water (o/w) emulsion.

Continue stirring for 3-4 hours at room temperature to allow complete solvent evaporation and subsequent microsphere formation. Collect the resulting microspheres by vacuum filtration or centrifugation at 5,000 rpm for 10 minutes, then wash three times with distilled water to remove residual PVA and unencapsulated drug. Lyophilize the washed microspheres using a freeze dryer for 24 hours to obtain a free-flowing powder suitable for further characterization and analysis [3].

Key Formulation Characteristics
  • Particle Size Range: 193-344 μm, controlled primarily by stirring speed during emulsion formation
  • Entrapment Efficiency: 63.1-85.6%, influenced by drug-to-polymer ratio and processing parameters
  • Drug Release Profile: Initial burst release (up to 23% within 1 hour) followed by sustained release (t₈₀% between 3-9 hours)

Analytical Methods for Characterization

Entrapment Efficiency Determination

Accurately measure entrapment efficiency by centrifuging the SLNP dispersion at 15,000 × g for 30 minutes at room temperature using a refrigerated centrifuge. Carefully separate the supernatant and analyze the free drug content using a validated UV-Vis spectroscopic method at 305 nm or HPLC technique. Calculate entrapment efficiency using the following equation:

% Entrapment Efficiency = (Total drug added - Free drug in supernatant) / Total drug added × 100 [2]

In Vitro Drug Release Studies

Evaluate drug release characteristics using the dialysis bag method. Place 2 mL of nanoparticle dispersion (equivalent to 40 mg fluvastatin) in a dialysis bag with molecular weight cut-off between 12-14 kDa. Secure both ends and immerse in 100 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C with constant agitation at 50 rpm. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours), withdraw 1 mL aliquots from the release medium and replace with fresh buffer to maintain sink conditions. Analyze drug concentration using UV-Vis spectrophotometry at 305 nm or HPLC with appropriate validation [2].

Particle Size and Zeta Potential Analysis

Dilute the SLNP dispersion with Milli-Q water (1:10 ratio) and analyze using a dynamic light scattering instrument such as a Malvern Zetasizer. Measure average particle size, polydispersity index (PDI) as a measure of size distribution, and zeta potential through electrophoretic mobility. Samples typically demonstrate particle sizes between 150-300 nm, PDI values below 0.3 indicating narrow size distribution, and zeta potential values exceeding ±30 mV suggesting good physical stability [2].

Solid-State Characterization

Perform compatibility studies using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to investigate potential interactions between fluvastatin and formulation components. For DSC analysis, heat samples from 25°C to 300°C at a rate of 10°C/min under nitrogen atmosphere. For FTIR, prepare KBr pellets containing sample and scan from 4000 to 400 cm⁻¹. These analyses confirm the absence of incompatibilities and verify the stable nature of the encapsulated drug [2] [3].

Experimental Design and Optimization Workflow

The following diagram illustrates the systematic approach to optimizing fluvastatin formulation parameters using factorial design:

G Fluvastatin Formulation Optimization Workflow Start Define Optimization Objectives Factors Identify Critical Factors: • Lipid Quantity (A) • Surfactant Concentration (B) Start->Factors Levels Set Factor Levels: • Low (-1) • Middle (0) • High (+1) Factors->Levels Design Create 3² Factorial Design (9 Formulations) Levels->Design Preparation Prepare SLNPs via Hot Homogenization Method Design->Preparation Evaluation Evaluate Responses: • Entrapment Efficiency (Y₁) • Drug Release (Y₂) Preparation->Evaluation Analysis Statistical Analysis & Model Fitting Evaluation->Analysis Optimization Identify Optimal Formulation Parameters Analysis->Optimization Validation Experimental Validation Optimization->Validation

Conclusion and Implementation Notes

The application of systematic formulation strategies employing factorial design approaches enables robust optimization of (3S,5R)-fluvastatin sodium entrapment in lipid-based delivery systems. The protocols detailed herein provide researchers with validated methodologies for overcoming the significant bioavailability challenges associated with this important therapeutic agent. Through careful manipulation of critical formulation parameters – specifically lipid content and surfactant concentration – researchers can achieve entrapment efficiencies exceeding 80% while maintaining desirable release profiles that potentially extend therapeutic effect and reduce dosing frequency.

Implementation of these protocols requires attention to critical quality attributes including particle size distribution, zeta potential, and solid-state characteristics, all of which influence in vivo performance. The optimized SLNP formulations demonstrate significant promise for enhancing fluvastatin bioavailability through lymphatic uptake pathways that bypass hepatic first-pass metabolism. Further preclinical and clinical studies are warranted to establish in vitro-in vivo correlations and confirm the therapeutic advantages of these advanced fluvastatin delivery systems.

References

(3S,5R)-fluvastatin sodium DMSO solubility

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Solution Preparation

The table below summarizes the quantitative solubility data for (3S,5R)-Fluvastatin sodium:

Solvent Concentration (mg/mL) Concentration (mM) Temperature Source
DMSO 50 mg/mL 115.35 mM 25°C / 37°C [1] [2]
Water 10 - 18 mg/mL 23.07 - 41.52 mM 25°C [2] [3]
30% PG, 5% Tween 80, 65% D5W ~30 mg/mL ~69.21 mM 25°C [3]

Here is a standard protocol for preparing a 50 mg/mL stock solution in DMSO:

  • Weighing: Tare a clean microcentrifuge tube. Accurately weigh 50 mg of (3S,5R)-Fluvastatin sodium powder [1].
  • Dissolution: Add 1 mL of anhydrous, spectrophotometric grade DMSO to the tube. Cap the tube tightly.
  • Mixing: Vortex or sonicate the mixture for several minutes until a clear solution is obtained. The compound should dissolve completely at this concentration [1] [2].
  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use vials.
  • Storage: Store the aliquots at -20°C or -80°C in a sealed container to protect from moisture [1]. Under these conditions, the stock solution is typically stable for several months.

Experimental Workflow for In Vitro Assays

The following diagram outlines a general experimental workflow, from stock solution preparation to cellular application, which you can adapt for your specific research on (3S,5R)-Fluvastatin sodium.

ExperimentalWorkflow Start Weigh (3S,5R)-Fluvastatin Sodium Powder Prep Prepare 50 mg/mL DMSO Stock Solution Start->Prep Storage Aliquot and Store at -20°C to -80°C Prep->Storage Dilution Thaw and Dilute in Cell Culture Medium Storage->Dilution Treatment Apply to Cells (e.g., 1-100 µM final conc.) Dilution->Treatment Assay Conduct Biological Assay (HMGCR Inhibition, etc.) Treatment->Assay

Key Application Notes for Researchers

  • Hygroscopic DMSO: Always use newly opened, anhydrous DMSO for preparing stock solutions. Hygroscopic DMSO can absorb water from the atmosphere, which may affect the solubility and long-term stability of the compound [1] [2].
  • In Vitro Dilution: When adding the DMSO stock solution to aqueous cell culture media, the final concentration of DMSO should generally be kept below 0.1-0.5% (v/v) to minimize cytotoxic effects on cells [2] [3].
  • Biological Activity: (3S,5R)-Fluvastatin sodium is the active enantiomer of Fluvastatin and acts as a potent, competitive inhibitor of HMG-CoA reductase, with an IC₅₀ value of 8 nM in a cell-free assay [1]. Beyond its primary use in cholesterol research, it has been shown to protect vascular smooth muscle cells against oxidative stress via the Nrf2-dependent antioxidant pathway [1] [2].

HMGCR Inhibition Signaling Pathway

To contextualize its mechanism of action, the diagram below illustrates the key signaling pathway through which (3S,5R)-Fluvastatin sodium exerts its effects.

SignalingPathway Fluvastatin (3S,5R)-Fluvastatin Sodium HMGCR HMG-CoA Reductase (HMGCR) Fluvastatin->HMGCR Competitive Inhibition (IC₅₀ = 8 nM) Nrf2 Nrf2 Pathway Activation Fluvastatin->Nrf2 Activates Mevalonate Mevalonate Production HMGCR->Mevalonate Decreased Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Decreased Protection Cytoprotective Effects (Antioxidant) Nrf2->Protection Induces

References

(3S,5R)-fluvastatin sodium dosing in animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Fluvastatin Sodium Dosing in Animal Models

The table below summarizes key dosing regimens from recent preclinical studies. Please note that these studies generally use the commercially available, pharmacologically active form of this compound.

Study Model Purpose of Study Dosage & Administration Treatment Duration Key Findings Source/Reference
Mouse Model of Obesity Activate brown adipose tissue (BAT), reduce adiposity 20 mg/kg/day, oral administration 8 weeks (in high-fat diet mice) Reduced body weight gain, increased energy expenditure, improved glucose homeostasis [1]
Mouse (In vivo mast cell depletion) Induce mast cell apoptosis 5 mg/kg, intraperitoneal (IP) injection Specific duration not detailed Reduced peritoneal mast cell numbers [2]
Primary Mast Cells (In vitro) Induce apoptosis 0.8 - 3.5 µM (IC50 achieved) Up to 4 days in culture Triggered apoptosis; correlated with reduced protein isoprenylation [2]
Human Macrophages (In vitro) Investigate anti-inflammatory effects 10 µM 48 hours Reduced pro-inflammatory markers in M1 macrophages; enhanced anti-inflammatory markers in M2 macrophages [3]

Experimental Protocols for Key Applications

Here are detailed methodologies for two major research applications of fluvastatin based on the search results.

Protocol 1: Assessing Anti-Inflammatory Effects in Human Macrophages [3]

This protocol outlines how to investigate the effects of fluvastatin on polarized macrophages, a model relevant to atherosclerosis and other inflammatory diseases.

  • 1. Monocyte Isolation and Macrophage Differentiation

    • Isolate human monocytes from buffy coats using density gradient centrifugation.
    • Differentiate monocytes into macrophages (M0) by culturing them for 6 days in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% glutamine, and 80 ng/mL M-CSF. Change the medium three times during this period.
  • 2. Macrophage Polarization and Treatment

    • Polarize the M0 macrophages into pro-inflammatory M1 or anti-inflammatory M2 phenotypes.
      • M1 Polarization: Use 100 ng/mL LPS and 20 ng/mL IFN-γ.
      • M2 Polarization: Use 20 ng/mL IL-4 and 20 ng/mL IL-13.
    • Treat the polarized macrophages with 10 µM fluvastatin. To confirm the dependence of effects on the mevalonate pathway, co-treat cells with intermediates like 10 µM mevalonic acid or 20 µM geranylgeranyl pyrophosphate (GGPP).
  • 3. Analysis (After 48 hours)

    • Gene Expression: Harvest cells for qRT-PCR to analyze markers like NFκB, IL-1β, IL-6 for M1, and Arg-1, TGFβ for M2.
    • Cytokine Production: Use ELISA on culture supernatants to measure TNFα, IL-1β, IL-6 (M1), and IL-10 (M2).
    • Surface Marker Expression: Analyze markers like CD36, CD163, and CD206 using flow cytometry.
    • iNOS Activity: Measure nitric oxide production using a Griess assay.

The following diagram illustrates the experimental workflow and the key finding that the anti-inflammatory effects of fluvastatin are dependent on the mevalonate pathway.

G cluster_legend Key Observation: Fluvastatin's Effects Are Mevalonate-Dependent start Human Monocytes (M0) differ Differentiate with M-CSF (6 days) start->differ m0 Macrophages (M0) differ->m0 polarize Polarize with Cytokines (48 hours) m0->polarize m1 M1 Macrophages (LPS + IFN-γ) polarize->m1 m2 M2 Macrophages (IL-4 + IL-13) polarize->m2 treat Treat with Fluvastatin (10 µM, 48 hours) m1->treat m2->treat rescue Optional: Co-treat with Mevalonate or GGPP treat->rescue For pathway confirmation analyze Downstream Analysis treat->analyze Direct effect rescue->analyze a1 Fluvastatin alone: Reduces M1 markers Enhances M2 markers a2 With Mevalonate/GGPP: Effects are reversed

Protocol 2: Evaluating Anti-Obesity Effects via BAT Activation in Mice [1]

This protocol describes an in vivo approach to study the effects of fluvastatin on energy metabolism.

  • 1. Animal Model and Diet

    • Use four-week-old C57BL/6 mice.
    • Feed the mice a high-fat diet (HFD) to induce obesity.
  • 2. Drug Administration

    • Treat mice with 20 mg/kg/day of this compound via oral administration. A control group should receive the vehicle only.
    • Continue the treatment for 8 weeks, monitoring body weight weekly.
  • 3. Metabolic and Tissue Analysis

    • Energy Expenditure: Measure oxygen consumption using metabolic cages.
    • Glucose Homeostasis: Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT).
    • Tissue Collection and Analysis: After euthanasia, collect Brown Adipose Tissue (BAT), liver, and white adipose tissue (WAT).
      • Analyze gene expression of thermogenic markers (e.g., Ucp1, Pgc1α) and mitochondrial genes via qRT-PCR.
      • Examine protein levels of UCP1 and OXPHOS complexes by western blot.
      • Assess tissue morphology and lipid droplet size using H&E and Oil Red O staining.

Mechanism of Action & Research Considerations

Primary Mechanism and "Off-Target" Effects

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway [2] [4]. This inhibition depletes downstream intermediates, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP) [2] [3]. These intermediates are crucial for the isoprenylation (a type of lipid modification) of small G-proteins like Ras and Rho, which govern cell signaling, proliferation, and survival [2]. Many of the "off-target" or pleiotropic effects observed in research, such as apoptosis in mast cells [2] and reprogramming of macrophage polarization [3], are linked to this disruption of protein isoprenylation, rather than cholesterol reduction itself.

The signaling pathways involved in these pleiotropic effects can be visualized as follows:

G fluva Fluvastatin hmgcr Inhibits HMG-CoA Reductase fluva->hmgcr mev Depletes Mevalonate hmgcr->mev down Depletes Downstream Intermediates (FPP, GGPP) mev->down pren Reduces Protein Prenylation down->pren mast Mast Cells: - Apoptosis - Reduced SCF/c-Kit signaling pren->mast mac Macrophages: - M1 Anti-inflammatory shift - M2 Anti-inflammatory enhancement pren->mac bat Brown Fat: - UCP1 Expression - Thermogenesis pren->bat

Critical Considerations for Experimental Design
  • Stereochemistry: Confirm the specific stereoisomer you are using. (3R,5S)-fluvastatin is the active form, while (3S,5R)-fluvastatin is the inactive enantiomer and serves as an excellent negative control to confirm on-target effects [5] [6].
  • Dose Preparation: this compound is soluble in aqueous solutions [4]. For in vivo studies, it can be administered orally or via intraperitoneal injection [1] [2].
  • Safety and Monitoring: Be aware that statins are associated with risks of myopathy and rhabdomyolysis in humans [7]. While this is less commonly monitored in rodents, it is a relevant consideration for translational research.

Conclusion

References

(3S,5R)-fluvastatin sodium microsphere particle size control

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Particle Size Control

The table below summarizes critical factors and their quantitative effects on fluvastatin microsphere characteristics, based on a 3² full factorial design study [1].

Factor Impact on Particle Size & Characteristics Optimal Range / Effect
Drug-to-Polymer Ratio Higher ratio increases particle size and entrapment efficiency [1]. Ratio of 1:1 to 1:1.6 (w/w) produced sizes of ~193-344 µm and EE of 63.1-85.6% [1].
Stirring Speed Higher speed generates smaller particles due to increased shear force [1]. Speeds from 500 to 1500 RPM can control size; ~2500 RPM used for SLNPs [2].
Polymer Type & Concentration Polymer selection (e.g., PLGA) and concentration directly influence particle formation and size distribution [3]. PLGA 50:50 is commonly used for biodegradable microspheres [1].
Surfactant Concentration Higher surfactant concentration generally reduces particle size by decreasing interfacial tension [2]. For SLNPs, 1-3% w/v of Poloxamer 188 is typical [2].

Experimental Workflow for Microsphere Preparation

The following diagram outlines a standard workflow for preparing fluvastatin microspheres using the o/w emulsification solvent evaporation method, which is widely cited for this application [1] [4].

workflow start Start Preparation step1 Dissolve Drug and Polymer (Dichloromethane or solvent mix) start->step1 step2 Emulsify in Aqueous Phase (Containing surfactant e.g., PVA) step1->step2 step3 Homogenize/Stir (Control speed and time for particle size) step2->step3 step4 Evaporate Solvent (Hardens microspheres) step3->step4 step5 Wash and Collect (Via filtration or centrifugation) step4->step5 step6 Lyophilize (Freeze-dry for storage) step5->step6 end Final Product: Dry Microsphere Powder step6->end

Detailed Protocol:

  • Organic Phase Preparation: Dissolve (3S,5R)-fluvastatin sodium and your biodegradable polymer (e.g., PLGA 50:50) in a suitable organic solvent like dichloromethane (DCM) [1] [4].
  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer or surfactant, such as polyvinyl alcohol (PVA), which acts as an emulsion stabilizer [1] [4].
  • Emulsification: Add the organic phase to the aqueous phase while homogenizing using a high-shear homogenizer. This step forms the primary emulsion (o/w). The speed and duration of homogenization are critical for initial droplet size [1].
  • Solvent Evaporation: Transfer the emulsion to a larger volume of water (with continuous stirring) to allow the volatile organic solvent to diffuse into the water and evaporate. As the solvent leaves, the polymer precipitates, forming solid microspheres [1] [4].
  • Collection and Washing: Allow the microspheres to settle, then collect them by filtration or centrifugation. Wash multiple times with distilled water to remove residual solvent and free drug [1].
  • Drying: Lyophilize the washed microspheres to obtain a free-flowing powder for further analysis and characterization [1].

Troubleshooting Common Particle Size Issues

Here are solutions to frequently encountered problems in microsphere fabrication:

Problem Possible Causes Solutions
Large & Broad Size Distribution Inefficient or insufficient emulsification; low surfactant concentration; high polymer viscosity [1] [5]. Increase homogenization speed/time; optimize surfactant type and concentration; dilute polymer solution [1] [5].
Low Entrapment Efficiency Drug leaching into aqueous phase during emulsification; rapid solvent evaporation; drug-polymer incompatibility [1]. Increase polymer concentration/drug-polymer ratio; use a less aqueous-soluble drug salt; optimize process to harden particles faster [1].
Aggregation of Particles High surface stickiness; insufficient surfactant; inadequate stirring during solvent evaporation [5]. Ensure adequate surfactant coverage; optimize washing steps; use controlled lyophilization with cryoprotectants [5].
Unexpected Release Profile Improper particle size; polymer degradation profile; poor encapsulation (high initial burst) [1] [4]. Tightly control particle size and distribution; select polymer with appropriate molecular weight and copolymer ratio; ensure high encapsulation efficiency [1].

Frequently Asked Questions (FAQs)

Q1: What characterization techniques are essential for my microsphere batch? A1: You should routinely determine:

  • Particle Size & Distribution: Using laser diffraction or dynamic light scattering (Zetasizer) [1] [2].
  • Entrapment Efficiency (EE): Calculated by centrifuging a sample, measuring free drug in the supernatant spectrophotometrically, and using the formula: % EE = (Total drug amount - Free drug amount) / Total drug amount × 100 [1] [2].
  • Surface Morphology: Using Scanning Electron Microscopy (SEM) [1] [5].
  • Drug-Polymer Interaction: Using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) [1] [2].

Q2: How can I achieve a sustained release profile with fluvastatin? A2: Sustained release is achieved by:

  • Polymer Selection: Using biodegradable polyesters like PLGA, whose degradation rate controls drug release [1] [3].
  • Particle Size Control: Larger particles typically have a slower release rate due to a longer diffusion path [1] [3].
  • Drug Loading: Optimal, not maximal, drug loading is key. High loading can create channels for faster release [1].

Q3: Why is a factorial design useful for microsphere development? A3: A factorial design (like a 3² design) allows you to efficiently study the interactive effects of multiple variables (e.g., drug-polymer ratio and stirring speed) on your critical quality attributes (e.g., particle size, EE, release rate) with a minimal number of experimental runs. This builds a robust mathematical model to understand and optimize your formulation [1] [2].

References

(3S,5R)-fluvastatin sodium encapsulation efficiency problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Encapsulation Efficiency

Encapsulation efficiency (EE) is crucial for an effective formulation. The table below summarizes common problems, their likely causes, and recommended solutions based on experimental designs.

Problem Possible Cause Recommended Solution
Low EE in Solid Lipid Nanoparticles (SLNs) [1] Insufficient lipid to solubilize drug Increase Glyceryl Monostearate concentration (e.g., from 150 mg to 250 mg) [1].
Surfactant concentration too high or too low Optimize surfactant (Kolliphor P188) concentration; a mid-range level (e.g., 1.0% w/v) is often optimal [1].
Low EE in Spanlastic Nanovesicles (SNVs) [2] Inefficient lipid bilayer formation or drug leakage Use Span 60 over Span 80, and Tween 80 as an edge activator for a more rigid, leak-resistant bilayer [2].
Low EE in Floating Pulsatile Tablets [3] Drug-polymer incompatibility or poor compression Ensure compatibility via FTIR studies. Use polymers like HPMC K100M and optimize compression force [3].
General Low EE Suboptimal process conditions Ensure homogenization speed is adequate (e.g., 2500 rpm for SLNs) and sonication time is controlled (e.g., 25 min) [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide, which you can use to optimize your own formulations.

Protocol: Formulating SLNs using a Factorial Design [1]

This method is highly effective for systematic optimization.

  • Objective: To prepare and optimize Fluvastatin-loaded Solid Lipid Nanoparticles (FLV-SLNPs) using a 3² factorial design.
  • Materials: Fluvastatin, Glyceryl Monostearate (lipid), Kolliphor P188 (surfactant), methanol, chloroform, distilled water.
  • Equipment: Rotary flash evaporator, mechanical stirrer, probe sonicator.
  • Procedure:
    • Dissolve: Dissolve FLV and Glyceryl Monostearate in a 1:1 mixture of methanol and chloroform.
    • Evaporate: Use a rotary evaporator to remove organic solvents, forming a thin lipid film.
    • Melt: Heat the film to 5°C above the lipid's melting point.
    • Prepare Aqueous Phase: Dissolve Kolliphor P188 in distilled water and heat to the same temperature as the oil phase.
    • Homogenize: Add the hot aqueous phase to the melted lipid phase. Homogenize at 2500 rpm for 30 minutes at 70°C to form a coarse emulsion.
    • Sonicate: Sonicate the hot coarse emulsion using a probe sonicator for 25 minutes.
    • Cool: Allow the nanoemulsion to cool to room temperature to form SLNPs. Store the dispersion at 4°C.
Protocol: Formulating Spanlastic Nanovesicles (SNVs) [2]

This protocol is tailored for creating flexible nanovesicles for enhanced drug delivery.

  • Objective: To encapsulate Fluvastatin Sodium into ultra-deformable spanlastic nanovesicles for transdermal delivery.
  • Materials: this compound, Span 60 or Span 80, Tween 80 or Brij 35 (as edge activator), chloroform, Phosphate Buffered Saline (PBS).
  • Equipment: Round-bottom flask, rotary evaporator.
  • Procedure:
    • Dissolve Lipids: Weigh Span and the edge activator into a round-bottom flask and dissolve in chloroform.
    • Form Thin Film: Use a rotary evaporator at 90 rpm to evaporate the chloroform at 60°C under vacuum, forming a thin film on the flask wall.
    • Hydrate: Hydrate the resultant thin film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) containing the drug for 15 minutes using the rotary evaporator (without vacuum) to form the vesicles.
Protocol: Measuring Encapsulation Efficiency (EE) [1]

This is a standard method for determining how much drug is successfully encapsulated.

  • Procedure:
    • Transfer the nanoparticle dispersion (e.g., SLNs or SNVs) to a centrifuge tube.
    • Centrifuge at 15,000× g for 30 minutes at room temperature. This will pellet the encapsulated drug.
    • Carefully separate the supernatant, which contains the unencapsulated (free) drug.
    • Analyze the free drug content in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
    • Calculate the encapsulation efficiency using the formula: % EE = (Total drug added - Free drug in supernatant) / (Total drug added) × 100

Key Factors Influencing Encapsulation Success

The following workflow summarizes the critical parameters and their relationships in the formulation process, helping you visualize the optimization strategy.

encapsulation_optimization start Define Formulation Goal factors Critical Formulation Factors start->factors process Critical Process Parameters start->process a1 Lipid Type/Concentration factors->a1 a2 Surfactant Type/Concentration factors->a2 a3 Drug-Lipid Ratio factors->a3 char Characterization & Analysis a1->char a2->char a3->char b1 Homogenization Speed/Time process->b1 b2 Sonication Energy/Time process->b2 b3 Hydration Time/Temp process->b3 b1->char b2->char b3->char c1 Measure Encapsulation Efficiency char->c1 c2 Analyze Particle Size & Zeta Potential char->c2 optimize Optimize Formulation via Factorial Design c1->optimize c2->optimize optimize->factors Adjust Parameters

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to systematically improve my formulation's EE? A1: Employ a factorial design approach. This method allows you to efficiently study the interaction between multiple variables simultaneously. For instance, varying lipid (A) and surfactant (B) concentrations at different levels can reveal their optimal combination for maximizing EE, as demonstrated in SLNP development [1].

Q2: Why is my drug releasing too quickly from the nanoparticles? A2: A rapid drug release often points to incomplete encapsulation or surface-associated drug. This can be caused by a surfactant concentration that is too high, which can prevent proper lipid matrix formation, or by insufficient lipid content to fully incorporate the drug. Re-optimizing these parameters and confirming the formation of a solid lipid core through DSC can help resolve this issue [1].

Q3: How can I check for compatibility between (3S,5R)-fluvastatin sodium and my chosen polymers? A3: Perform compatibility studies using FTIR spectroscopy. Compare the spectra of the pure drug, the individual polymers, and their physical mixtures. The absence of new peaks or the disappearance of characteristic drug peaks in the mixture indicates no significant chemical interaction, which is crucial for stable encapsulation [3].

References

(3S,5R)-fluvastatin sodium stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Factors & Handling

The table below summarizes the primary factors that can affect the stability of (3S,5R)-Fluvastatin Sodium in your experiments.

Factor Impact on Stability Recommended Practice
Solution pH Aqueous solutions are stable at pH ≥8; risk of lactonization increases in acidic conditions [1]. Prepare fresh solutions; use appropriate buffers (e.g., mild alkaline) for aqueous work.
Temperature Higher temperatures accelerate decomposition and lactonization [2]. Store stock solutions at -20°C; avoid repeated freeze-thaw cycles [1].
Light Exposure Susceptible to photodegradation [3]. Use amber glassware; minimize light exposure during preparation and analysis.
Stereochemical Form (3S,5R) is the less active enantiomer; risk of chiral inversion to active (3R,5S) form is low [4] [5]. Confirm stereochemical purity of reference standard at receipt and use.

Experimental Protocols for Stability Assessment

Protocol 1: Monitoring Degradation via Kinetic Spectrophotometry

This method is useful for quantifying Fluvastatin Sodium in bulk and formulation samples by monitoring its reaction with NBD-Cl [2].

  • Principle: this compound reacts with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone medium to form a yellow-colored product absorbing at 462 nm.
  • Procedure:
    • Preparation of Stock Solution: Dissolve this compound in methanol and dilute with acetone to a final concentration of 0.5 mg/mL.
    • Reaction: Transfer aliquots of the standard solution to 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl solution and dilute to volume with acetone.
    • Development: Heat the reaction mixture in a water bath at 55 ± 2°C for 20 minutes.
    • Measurement: Immediately transfer to a spectrophotometer cell and measure the absorbance at 462 nm against a reagent blank prepared similarly.
  • Application: This kinetic method can track the decrease in intact this compound concentration over time under stress conditions, providing a measure of its stability.
Protocol 2: LC-MS/MS Analysis for Metabolite Interference

This protocol is critical for bioanalytical methods, as metabolites can convert back to the parent drug during analysis, leading to overestimation [3].

  • Objective: To achieve chromatographic separation of (3S,5R)-Fluvastatin from its potential metabolites and degradation products, especially its lactone and hydroxy acid forms.
  • Key Considerations:
    • Chromatographic Resolution: Ensure adequate separation to prevent isobaric metabolites from interfering with the parent drug signal.
    • In-source Conversion: Be aware that glucuronide metabolites or the lactone form can convert back to the active hydroxy acid form in the mass spectrometer's ion source, a process known as in-source CID.
  • Troubleshooting: If incurred sample reanalysis fails, investigate the presence of metabolites like fluvastatin lactone, 5-hydroxy fluvastatin, and 6-hydroxy fluvastatin, which may convert back to the parent drug under certain conditions [3].

Stability Scenarios & Troubleshooting Flowcharts

Scenario 1: Inconsistent Potency in Bioanalytical Assays

This workflow helps diagnose a common issue where measured drug concentration is higher than expected due to metabolite interference.

G Start Unexpected High/Variable Assay Results A Check chromatographic separation Start->A B Peak shape and resolution adequate? A->B C Investigate in-source conversion in MS B->C Yes E Optimize LC method for longer run time or different column B->E No D Metabolites (e.g., lactone, glucuronides) detected? C->D F Adjust MS parameters (e.g., cone voltage, capillary temp) D->F Yes G Potential cause identified. Proceed with method refinement. D->G No E->G F->G

Scenario 2: Physical Degradation of Stock Solution

This chart addresses physical and chemical instability of prepared stock solutions over time.

G Start Observed Precipitation or Discoloration in Solution A Confirm storage conditions Start->A B Solution stored at -20°C in dark? A->B C Check solvent composition B->C Yes E Transition to recommended storage conditions B->E No D Using pure, anhydrous DMSO or ethanol? C->D F Switch to approved solvents (e.g., DMSO, EtOH) D->F No G Prepare fresh solution from new reference standard D->G Yes E->G F->G

Frequently Asked Questions

Q1: What are the primary degradation products I should look for? The main degradation products and metabolites include fluvastatin lactone, 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and N-desisopropyl fluvastatin [3]. The lactone form is a particular concern as it can interconvert with the active hydroxy acid form.

Q2: My organization uses chiral methods. Could the (3S,5R) enantiomer convert into the active (3R,5S) form? While chiral inversion is always a theoretical concern, it is not a commonly reported degradation pathway for fluvastatin. The primary stability risks for the (3S,5R) enantiomer in solution are lactonization, oxidative metabolism (hydroxylation), and general chemical degradation under stress conditions (light, heat) [4] [3]. Your chiral method should be validated to ensure it can distinguish between the two enantiomers over the course of your experiments.

Q3: What is the best solvent for preparing long-term stock solutions? For long-term storage, DMSO and absolute ethanol are suitable solvents [1]. Store working stock solutions at -20°C in amber vials to protect from light and moisture. Avoid using aqueous buffers for stock solutions and prepare them fresh for immediate use.

References

(3S,5R)-fluvastatin sodium storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

Based on the search results, the following storage conditions are recommended for (3S,5R)-Fluvastatin sodium to maintain its stability.

Property Specification Source
Physical Form Solid (Light yellow to yellow) [1]
Recommended Storage 2-8°C (Refrigerator); sealed storage, away from moisture [1] [2]
Molecular Weight 439.48 g/mol (or 439.49 g/mol) [1] [2]
CAS Number 2249799-35-5 [1] [2]

Experimental Protocols

For researchers using this compound in the lab, here are some practical experimental protocols derived from the supplier's information.

Stock Solution Preparation

The supplier provides clear guidance for preparing stock solutions, which is critical for experimental reproducibility [1].

  • Solvents: Use DMSO or water.
  • Concentration: A typical stock concentration is 50 mg/mL (approximately 113.77 mM).
  • Handling Note: The supplier indicates that hygroscopic DMSO can significantly impact solubility, so it is advised to use newly opened DMSO.
  • Processing: Solutions require sonication (ultrasonication) to dissolve the compound fully.
  • Sterilization: If using water as the solvent and for cell-based assays, filter the solution through a 0.22 µm filter after dilution to the working concentration.
Stock Solution Storage

Proper storage of prepared solutions is essential for maintaining compound integrity.

  • Conditions: Store at -80°C for 6 months or -20°C for 1 month.
  • Container: Use sealed storage vials to protect from moisture.
  • Handling: To prevent product inactivation, avoid repeated freeze-thaw cycles. It is recommended to prepare small aliquots for single-use or short-term application.

Stability Considerations & Troubleshooting

The diagram below outlines the logical workflow for handling this compound and key stability risk points based on available information.

flowchart start Start: Receive Compound step1 Verify Storage Condition start->step1 step2 Prepare Stock Solution step1->step2 risk1 Stability Risk: Hydrolysis/Moisture step2->risk1 Use dry DMSO step3 Aliquot & Store risk1->step3 risk2 Stability Risk: Freeze-Thaw Degradation step3->risk2 Single-use aliquots end Experimental Use risk2->end

Key Stability Risks
  • Moisture Exposure: The strong emphasis on "sealed storage, away from moisture" indicates the compound is likely hygroscopic and may be susceptible to hydrolysis, which would degrade it over time [1].
  • Solution Stability: The significant impact of "Hygroscopic DMSO" on solubility suggests that water content in the solvent is a major factor. Always use anhydrous solvents and keep solutions sealed [1].
  • Freeze-Thaw Cycles: The instruction to aliquot and avoid repeated freezing and thawing points to potential instability in solution from these physical stresses [1].

Advice for Researchers

  • Confirm Purity: Before beginning critical experiments, verify the purity of your batch via a certificate of analysis (CoA) from the supplier or your own analytical methods (e.g., HPLC).
  • Monitor Solutions: For any prepared solution, especially after prolonged storage, check for signs of precipitation or color change before use.
  • Conduct Preliminary Tests: If your experimental results seem inconsistent, consider that compound degradation could be a factor and test a freshly prepared stock solution.

References

Fluvastatin Sodium Degradation Products: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key degradation products and impurities associated with (3S,5R)-Fluvastatin Sodium for analytical reference [1].

Compound Name CAS Number Molecular Formula Molecular Weight Remarks
(3S,5R)-Fluvastatin Sodium Salt 94061-81-1 C₂₄H₂₅FNO₄ • Na 433.46 g/mol [2] The active pharmaceutical ingredient (API).
Fluvastatin EP Impurity A Sodium Salt 93957-58-5 C₂₄H₂₅FNO₄ • Na 433.46 g/mol A key regulatory impurity [1].
Fluvastatin Degradation Product (diastereomeric mixture) Information missing Information missing Information missing A fully characterized degradation product used as a reference standard [3].
5-Hydroxy Fluvastatin Sodium Salt 150767-71-8 C₂₄H₂₅FNO₅ • Na 449.45 g/mol A hydroxylated oxidative metabolite [1].
Fluvastatin Lactone Information missing Information missing Information missing Cyclic lactone form; can convert back to parent drug during analysis [4].

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for (3S,5R)-Fluvastatin Sodium? The primary pathways include:

  • Oxidation: Formation of hydroxylated metabolites such as 5-Hydroxy Fluvastatin and 6-Hydroxy Fluvastatin [1] [4].
  • Hydrolysis and Lactonization: Conversion between the open-chain hydroxy-acid form (active) and the closed-ring lactone form (inactive). This interconversion is a common source of analytical interference [4].
  • Photodegradation: The compound can degrade when exposed to light, leading to various photoproducts [4].

Q2: Which stereoisomers are critical to monitor during stability studies? Fluvastatin has multiple stereoisomers due to its two chiral centers. Besides the (3S,5R) form, you should monitor the inactive (3R,5S) enantiomer, as well as the (3R,5R) and (3S,5S) diastereomers, as they can form under stress conditions [1].

Q3: How can degradation products impact bioanalytical method development? Degradation products can severely compromise method selectivity [4].

  • Lactones and Hydroxy Acids: These can interconvert during sample preparation, storage, or even in the LC-MS/MS instrument, leading to inaccurate quantification of the parent drug [4].
  • Glucuronide Conjugates: Metabolites like acylglucuronides can undergo in-source collision-induced dissociation (CID) in the mass spectrometer, regenerating the parent drug ion and causing overestimation of its concentration [4].

Troubleshooting Guide for Common Experimental Issues

Issue 1: Inconsistent or High Baseline in Spectrophotometric Analysis

  • Potential Cause: High background absorbance from an excess of derivatization reagent (e.g., NBD-Cl) [2].
  • Solution:
    • Optimize the volume and concentration of the NBD-Cl reagent. Research indicates that 0.75 mL of a 0.2% NBD-Cl solution in acetone is often optimal [2].
    • Use a high-purity reagent blank to zero the spectrophotometer.
    • Ensure the reaction is conducted in acetone medium, as other solvents (methanol, ethanol) or buffer systems may produce interfering colors [2].

Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC/LC-MS

  • Potential Cause: Co-elution of isobaric metabolites or in-source conversion of metabolites.
  • Solution:
    • Optimize Chromatography: Ensure adequate chromatographic separation to distinguish between the parent drug and its known isobaric metabolites (e.g., N-oxide vs. hydroxylated compounds) [4].
    • Review Mass Spectrometer Settings: Adjust the cone voltage or heated capillary temperature in the MS to minimize the in-source dissociation of labile conjugates (like glucuronides) back to the parent ion [4].

Issue 3: Instability of (3S,5R)-Fluvastatin in Solution

  • Potential Cause: Susceptibility to thermal or photolytic degradation.
  • Solution:
    • For kinetic studies, prepare working standard solutions fresh daily in acetone [2].
    • Store standard stock and working solutions as recommended, typically in the dark at cool temperatures as per the Certificate of Analysis [5].
    • Protect all solutions and samples from light by using amber glassware.

Experimental Protocol: Kinetic Spectrophotometric Determination

This method is useful for quantifying this compound in pure form or pharmaceutical formulations [2].

1. Principle The method is based on the reaction between the alkylamine group of this compound and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone medium at 55 ± 2°C, forming a yellow-colored product with maximum absorbance at 462 nm [2].

2. Materials and Reagents

  • This compound standard
  • NBD-Cl reagent
  • Acetone (solvent)
  • Methanol
  • Volumetric flasks (10 mL)
  • Water bath shaker
  • UV-VIS Spectrophotometer with 1 cm quartz cells

3. Procedure

  • Stock Solution (0.5 mg/mL): Dissolve an appropriate amount of this compound in ~3 mL methanol and dilute to 100 mL with acetone [2].
  • Fixed Time Method:
    • Transfer aliquots of standard working solution (0.20–1.80 mL) into 10 mL volumetric flasks.
    • Add 0.75 mL of 0.2% NBD-Cl solution to each flask.
    • Dilute to volume with acetone, mix well, and heat in a water bath at 55 ± 2°C for 20 minutes [2].
    • Immediately measure the absorbance at 462 nm against a similarly treated reagent blank.
    • Construct a calibration curve by plotting absorbance against the final concentration of the drug.

Analytical Workflow for Degradation Product Identification

The following diagram outlines a systematic workflow for identifying and quantifying degradation products of (3S,5R)-Fluvastatin Sodium.

Start Start: API Sample Stress Apply Stress Conditions (Heat, Light, Acid, Base) Start->Stress Analyze Analytical Screening Stress->Analyze Compare Compare with Reference Standards Analyze->Compare Identify Identify & Confirm Structure (e.g., LC-MS/MS) Compare->Identify Unknown Peak Quantify Quantify Major Products Compare->Quantify Known Impurity Identify->Quantify Report Report & Document Quantify->Report

References

(3S,5R)-fluvastatin sodium PLGA ratio optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of PLGA and Drug Release

To effectively troubleshoot formulation issues, it's crucial to understand how PLGA's properties influence drug release kinetics. The degradation and drug release from PLGA-based systems are governed by a multi-stage process [1]:

G Water Penetration Water Penetration Initial Degradation Initial Degradation Water Penetration->Initial Degradation Decreased Tg Constant Degradation Constant Degradation Initial Degradation->Constant Degradation Cleavage of covalent bonds Solubilization Solubilization Constant Degradation->Solubilization Mass loss CO₂ + H₂O CO₂ + H₂O Solubilization->CO₂ + H₂O Krebs cycle Hydration Hydration Hydration->Water Penetration Hydration Complete Hydration Complete Hydration->Hydration Complete Hydration Complete->Initial Degradation

Key PLGA Properties Affecting Release Profile:

The following properties are critical levers for controlling the drug release profile and must be considered during initial formulation design [1].

PLGA Property Impact on Degradation & Release Consideration for Fluvastatin
LA:GA Ratio A higher Lactide (LA) content slows degradation and leads to a more sustained release [2] [1]. A high LA ratio (e.g., 75:25) is suitable for long-term release (weeks to months).
Molecular Weight (MW) Higher MW polymers degrade more slowly due to longer polymer chains [1]. Use higher MW for extended release; lower MW can facilitate a faster initial release.
End Cap Acid-capped (COOH) PLGA degrades faster than capped (ester) versions due to autocatalysis [1]. Acid-capped can enhance burst release; capped offers more linear, sustained release.
Crystallinity More crystalline polymers (like high D-isomer PLA) degrade slower than amorphous ones [2]. Fluvastatin is typically formulated with amorphous PLGA for more predictable release.

Optimization & Formulation Methodologies

Statistical Optimization (DoE)

A systematic approach like Design of Experiments (DoE) is far more efficient than one-factor-at-a-time (OFAT) testing for optimizing multiple parameters.

  • Objective: To understand the interaction between critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) like encapsulation efficiency and drug release [3] [4].
  • Common Factors (Independent Variables): PLGA LA:GA ratio, PLGA molecular weight, Polymer-to-Drug (P/D) ratio, surfactant concentration, and organic solvent volume [3] [5].
  • Common Responses (Dependent Variables): Particle Size, Polydispersity Index (PDI), Entrapment Efficiency (EE), and In-Vitro Drug Release Profile [3] [5].
  • Workflow: The following diagram outlines a generalized DoE workflow, adapted from evidence-based methodologies for optimizing polymer-drug systems [4].

G A Define Factors & Responses B Systematic Literature Review A->B C Extract Historical Data B->C D Statistical Analysis & Regression Modeling C->D E Set Optimization Criteria D->E F Numerical & Graphical Optimization E->F G Prepare & Verify Optimal Formulation F->G

Case Study: Fluvastatin-loaded Solid Lipid Nanoparticles (Factorial Design)

While not for PLGA, a 3² factorial design for Fluvastatin-SLNs demonstrates the power of this approach. The goal was to enhance the bioavailability of the drug [3].

  • Independent Factors: Lipid concentration (A) and Surfactant concentration (B).
  • Dependent Responses: Entrapment Efficiency (Y1) and In-vitro drug release (Y2).
  • Method: The formulations were prepared using a high-speed homogenization and ultra-sonication method [3].
  • Outcome: The model identified the optimal levels of A and B to maximize both EE and drug release, demonstrating a proven pathway for fluvastatin formulation optimization [3].

Experimental Protocols & Techniques

Nanoprecipitation (for Nanoparticles)

This is a common and simple method for formulating PLGA nanoparticles [5].

  • Step 1: Dissolve PLGA and fluvastatin in a water-miscible organic solvent (e.g., acetonitrile). This is the organic phase.
  • Step 2: Prepare an aqueous phase containing a stabilizer like Polyvinyl Alcohol (PVA).
  • Step 3: Under continuous stirring, inject the organic phase into the aqueous phase. The rapid diffusion of the solvent causes the polymer to precipitate, encapsulating the drug.
  • Step 4: Stir overnight to evaporate the organic solvent.
  • Step 5: Centrifuge and wash the nanoparticles to remove free drug and excess stabilizer.
  • Step 6: Lyophilize the nanoparticles to obtain a stable powder [5].
Double Emulsion (W/O/W) for Hydrophilic Drugs

This method is suitable for encapsulating water-soluble drugs.

  • Step 1: Dissolve fluvastatin in a small volume of aqueous solution.
  • Step 2: Add this primary aqueous solution to a PLGA solution in an organic solvent (e.g., dichloromethane) and emulsify using a probe sonicator to form the first water-in-oil (W/O) emulsion.
  • Step 3: This primary emulsion is then added to a larger volume of aqueous solution containing an emulsifier (e.g., PVA) and homogenized to form a double (W/O/W) emulsion.
  • Step 4: Stir the double emulsion for several hours to evaporate the organic solvent, hardening the nanoparticles.
  • Step 5: Centrifuge, wash, and lyophilize as before [4].

Troubleshooting Common Experimental Issues

Problem Potential Causes Suggested Solutions
Low Entrapment Efficiency Drug leaks into the aqueous phase during formulation. Optimize the Polymer-to-Drug (P/D) ratio [4]. Use a double emulsion method. Increase the homogenization speed.
High Burst Release Drug adsorbed on the surface, large surface-area-to-volume ratio. Optimize P/D ratio [4]. Use a higher MW or high LA-ratio PLGA [1]. Add a coating layer.
Aggregation of Particles Insufficient stabilizer, high ionic strength in aqueous phase. Increase surfactant (e.g., PVA) concentration [3] [5]. Purify nanoparticles using centrifugation/washing.
Inconsistent Particle Size Uncontrolled mixing, inefficient solvent removal. Use microfluidics for homogeneous mixing [5]. Standardize the injection rate and stirring speed during preparation.
Slow or Incomplete Release Highly crystalline polymer, low porosity, drug-polymer interaction. Use PLGA with a higher GA ratio for faster degradation [2] [1]. Incorporate pore-forming agents.

Advanced Considerations & Future Directions

  • Microfluidic Production: For superior reproducibility and monodisperse particles, consider microfluidic platforms. These systems offer precise control over mixing dynamics (Flow Rate Ratio, Total Flow Rate), leading to more uniform nanoparticle size compared to traditional batch methods [5].
  • Hybrid Systems: For applications like Guided Bone Regeneration (GBR), fluvastatin-loaded PLGA has been successfully layered with a titanium membrane (TM-PLGA-FS). This combination provides the mechanical strength of titanium while using PLGA for controlled drug delivery, showing significantly enhanced bone formation in vivo after 8 weeks [6].

References

(3S,5R)-fluvastatin sodium stirring speed effect on microspheres

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary effect of stirring speed on (3S,5R)-fluvastatin sodium microspheres? The primary effect of stirring speed is on the particle size of the microspheres. Increasing the stirring speed reduces the average particle diameter, while decreasing the speed results in larger microspheres [1]. This occurs because higher shear forces at increased speeds break the emulsion into smaller droplets, which then solidify into smaller microspheres.

  • My microspheres are aggregating. How can I disperse them? Aggregation is a common issue that is often reversible. For dispersion [2]:

    • Sonicate the microspheres in a bath sonicator just before use.
    • Do not use a probe sonicator, as this can damage the microspheres, especially those coated with proteins.
    • Add a surfactant like Tween 20 or Triton X-100 to the solution, unless you are working with live cells.
  • How can I prevent non-specific binding of my microspheres? Non-specific binding can often be reduced by using a strong blocking solution. Commonly available blockers may not be sufficient. You may need to use a specialized, protein-based blocking solution designed for use with protein-conjugated microspheres [2].

  • What should I do if my microspheres have frozen? You should not use microspheres that have been frozen. Even brief freezing can cause irreversible aggregation and may distort the shape of the beads [2].

Experimental Data: Stirring Speed vs. Microsphere Characteristics

The following table summarizes quantitative data from a study that prepared (3S,5R)-fluvastatin sodium microspheres using the O/W emulsification solvent evaporation method with PLGA polymer [1].

Table 1: Effect of Formulation Variables on Fluvastatin Sodium Microspheres

Formulation Drug:Polymer Ratio Stirring Speed (RPM) Average Particle Size (μm) Entrapment Efficiency (%) t80% (hours)
F1 1:01 1000 344.0 63.1 9
F2 1:01 1200 327.5 63.3 8
F3 1:02 1000 211.5 85.6 5
F4 1:02 1200 193.0 85.5 3
F5 1:03 1000 262.5 83.5 6
F6 1:03 1200 241.5 84.2 5

Note: t80% is the time required for 80% of the drug to be released, indicating the sustained-release profile [1].

Detailed Experimental Protocol

Below is the detailed methodology for preparing this compound microspheres, as cited in the research [1].

Method: O/W Emulsification Solvent Evaporation

  • Polymer Used: Poly (lactic-co-glycolic acid) (PLGA 50:50).
  • Encapsulated Drug: (3S,5R)-Fluvastatin Sodium.
  • Objective: To create a biodegradable, sustained-release drug delivery system.

Workflow: Microsphere Preparation

The following diagram illustrates the key steps in the O/W emulsification solvent evaporation method:

G Start Prepare Polymer and Drug Solution A Dissolve PLGA Polymer and This compound in Organic Solvent (e.g., Dichloromethane) Start->A B Emulsify into Aqueous Phase (O/W) A->B C Stir at Controlled Speed (e.g., 1000 - 1200 RPM) B->C D Evaporate Solvent C->D E Microspheres Solidify D->E F Wash and Collect Microspheres E->F End Dry and Store F->End

Key Steps Explained:

  • Solution Preparation: The biodegradable polymer (PLGA) and (3S,5R)-fluvastatin sodium are dissolved in a volatile organic solvent like dichloromethane [1].
  • Emulsification: This organic solution (oil phase) is then emulsified into a larger volume of a water-based continuous phase (e.g., containing a stabilizer like polyvinyl alcohol) to form an oil-in-water (O/W) emulsion [1].
  • Stirring & Solvent Evaporation: The emulsion is stirred continuously at a controlled speed (e.g., 1000-1200 RPM, see Table 1). The stirring speed is a critical process parameter that determines the final microsphere size. Simultaneously, the organic solvent evaporates, causing the polymer to precipitate and encapsulate the drug, forming solid microspheres [1].
  • Harvesting: The resulting microspheres are then washed, collected, and dried for storage [1].

Troubleshooting Common Microsphere Issues

Table 2: Microsphere Troubleshooting Guide

Problem Potential Cause Recommended Solution
Microsphere Aggregation [2] Freezing, high salt concentration, microbial contamination, extreme pH. Use bath sonication; add surfactant (Tween 20); avoid problematic conditions.
Low Drug Entrapment [1] Drug-to-polymer ratio is too low. Increase the polymer content (e.g., from 1:1 to 1:2 or 1:3 ratio). See Table 1.
Foaming in Solution [2] Presence of surfactant (e.g., Tween 20). This is normal and generally harmless.
Difficulty Washing Small Microspheres (<1 µm) [2] Centrifugation is ineffective. Use cross-flow filtration or dialysis with a 500 kDa MWCO instead.
Rapid Drug Release (Short t80%) [1] Insufficient polymer coating; low drug:polymer ratio. Optimize the drug-to-polymer ratio (e.g., increase to 1:3) and polymer coating thickness.

Key Technical Parameters to Optimize

Based on the experimental data, here are the main factors to control and monitor for a successful formulation [1]:

  • Stirring Speed: The primary control for particle size.
  • Drug-to-Polymer Ratio: Crucial for achieving high entrapment efficiency and modifying the drug release profile (t80%). A higher polymer ratio generally improves drug loading and can slow down the release.
  • Polymer Type: Using biodegradable polymers like PLGA is essential for creating a sustained-release profile.

References

(3S,5R)-fluvastatin sodium color development optimization NBD-Cl

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting the NBD-Cl Color Development for Fluvastatin

If you are encountering issues with the color development reaction, the following table outlines common problems and their solutions based on the optimization of experimental conditions [1].

Problem Possible Cause Suggested Solution
Low Color Intensity / Poor Sensitivity Incorrect solvent medium; Temperature too low; Insufficient NBD-Cl concentration Use acetone as the solvent; Ensure reaction temperature is 55 ± 2°C; Use 0.75 mL of 0.2% (w/v) NBD-Cl solution [1].
High Background Absorbance Excessive concentration of NBD-Cl reagent Avoid increasing the NBD-Cl volume beyond 0.75 mL of 0.2% solution, as this raises the background [1].
Unstable Color Development Reaction time outside optimal range; Color measurement delay Perform measurements within the 5 to 40-minute time window after initiating the reaction [1].
Interference from Excipients Reaction with common pharmaceutical fillers The method is highly selective. The cited studies found no interference from excipients in pharmaceutical capsules [1].

Detailed Experimental Protocol

Here is the step-by-step methodology for the kinetic spectrophotometric determination of Fluvastatin Sodium (FVS) using NBD-Cl, as detailed in the research [1].

Reagents and Equipment
  • Standard Solution: Prepare a this compound stock solution (0.5 mg/mL) in acetone [1].
  • NBD-Cl Solution: Prepare a fresh 0.2% (w/v) solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone [1].
  • Apparatus: UV-Vis spectrophotometer with 1 cm quartz cells, thermostatically controlled water bath (capable of maintaining 55 ± 2°C), and volumetric glassware [1].
Recommended Procedure and Data Analysis

You can use two kinetic methods for quantification: the Initial Rate Method (more sensitive) or the Fixed-Time Method (simpler). The workflow for both is outlined below.

Start Start Prep Prepare FVS and NBD-Cl solutions Start->Prep React Mix in 10 mL flask & make up with acetone Prep->React Heat Heat at 55 ± 2°C React->Heat Measure Measure Absorbance at 462 nm Heat->Measure Analyze Analyze Data Measure->Analyze End Obtain FVS Concentration Analyze->End RateMethod Initial Rate Method: Plot log(Rate) vs. log(Concentration) Analyze->RateMethod FixedMethod Fixed-Time Method: Plot Absorbance (at 20 min) vs. Concentration Analyze->FixedMethod

  • Initial Rate Method
    • Transfer aliquots of standard FVS solution (0.30–1.00 mL of the 0.5 mg/mL solution) into 10 mL volumetric flasks [1].
    • Add 0.75 mL of the 0.2% NBD-Cl solution to each flask and dilute to the mark with acetone [1].
    • Mix well and immediately transfer to the spectrophotometer cell heated at 55 ± 2°C [1].
    • Record the increase in absorbance at 462 nm as a function of time for up to 40 minutes [1].
    • Determine the reaction rate (ν) from the slope of the initial tangent of the absorbance-time curve [1].
    • Construct a calibration curve by plotting the logarithm of the reaction rate (log ν) versus the logarithm of the FVS molar concentration (log C) [1].
  • Fixed-Time Method
    • Follow steps 1 and 2 above, using aliquots of 0.20–1.80 mL of the standard solution [1].
    • Heat the reaction mixtures on a water bath at 55 ± 2°C for exactly 20 minutes [1].
    • After heating, immediately measure the absorbance at 462 nm against a reagent blank [1].
    • Construct a calibration curve by plotting the measured absorbance against the final concentration of FVS [1].
Method Performance Summary

The table below summarizes the key analytical figures of merit for the two quantification methods, helping you choose the right one for your needs [1].

Parameter Initial Rate Method Fixed-Time Method
Linear Range 15.0–50.0 µg/mL 10.0–90.0 µg/mL
Limit of Detection (LOD) 0.017 µg/mL 0.134 µg/mL
Key Advantage Higher sensitivity Wider linear range

Important Considerations for Your Experiment

  • Solvent is Critical: The use of acetone as the solvent is specified as the best medium for forming the colored product. Other solvents like methanol, ethanol, or buffer solutions were found to be less effective [1].
  • Handling of Dosage Forms: For analyzing pharmaceutical capsules, the content of multiple capsules should be mixed. A portion equivalent to 25 mg of FVS is dissolved in methanol, filtered, evaporated, and then diluted with acetone to a concentration of 0.5 mg/mL before following the general procedure [1].

References

(3S,5R)-fluvastatin sodium analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

What Causes Interference in Fluvastatin Analysis?

Interference during the analysis of (3S,5R)-fluvastatin can often be traced to two main sources:

  • Isobaric Metabolites: A potentially new isobaric metabolite was discovered during LC-MS/MS analysis of incurred samples (plasma samples from a dosed subject) [1] [2]. This compound shares the same mass-to-charge ratio (m/z) as the parent fluvastatin but has a different chemical structure and retention time. If your chromatographic method cannot separate them, this metabolite will cause significant interference and overestimation of the parent drug concentration [2].
  • Stereoisomers: Commercial fluvastatin sodium is a racemic mixture of two diastereomers (erythro configuration), which are the (3R,5S)- and (3S,5R)-enantiomers [3]. Furthermore, the drug is known to metabolize into two threo stereoisomers [2]. If your analytical method is not stereoselective, these closely related isomers can interfere with the accurate quantification of the (3S,5R) enantiomer.

Troubleshooting Guide & Methodological Solutions

Here are specific strategies to resolve interference issues, based on published analytical methods.

LC-MS/MS Method: Resolving the Isobaric Interference

This approach is critical for bioanalysis in plasma or serum.

  • Core Problem: Standard chromatographic conditions may not separate fluvastatin from its isobaric metabolite, leading to co-elution and inaccurate results [1] [2].
  • Recommended Solution: Modify the chromatographic conditions to achieve baseline separation between the target analyte and the interfering peak [1].
  • Detailed Protocol:
    • Instrument: LC-MS/MS system.
    • Sample Preparation: Use solid-phase extraction (SPE) or protein precipitation for plasma/serum samples [3].
    • Critical Step - Chromatography: You must optimize the liquid chromatography parameters. This typically involves:
      • Testing different chiral stationary phases. A Chiralcel OD-R or Chiralcel OD-H column has been successfully used for stereoselective separation of fluvastatin enantiomers [3].
      • Adjusting the composition of the mobile phase (e.g., varying the ratios of aqueous and organic solvents like methanol or acetonitrile, and using modifiers like formic acid or ammonium acetate) to shift retention times and achieve resolution [1] [2].
    • Detection: MS/MS with negative ion electrospray tandem mass spectrometry [2].
    • Validation: After method modification, ensure the interference is resolved by analyzing:
      • Standard solutions of pure fluvastatin.
      • Incurred plasma samples from a study.
      • Confirm that no peak is present at the retention time of the interference in the blank plasma, and that the fluvastatin peak is symmetric and baseline-separated from any other peaks [1].
Kinetic Spectrophotometric Method: For Formulation Analysis

For analyzing fluvastatin in pharmaceutical dosage forms (like capsules), a spectroscopic method can be used, which may avoid certain interferences.

  • Principle: The method is based on the reaction between the alkylamine group of fluvastatin and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an acetone medium to form a yellow-colored product [4].
  • Detailed Protocol:
    • Apparatus: UV-VIS spectrophotometer.
    • Reagents:
      • Standard or sample this compound solution (0.5 mg/mL in acetone).
      • NBD-Cl reagent (0.2% w/v, freshly prepared in acetone).
    • Procedure (Fixed Time Method):
      • Transfer aliquots of standard or sample solution (0.20–1.80 mL) into 10 mL volumetric flasks.
      • Add 0.75 mL of NBD-Cl solution.
      • Dilute to the mark with acetone, mix well.
      • Heat the flasks in a water bath at 55 ± 2°C for 20 minutes.
      • Cool and measure the absorbance at 462 nm against a similarly treated reagent blank [4].
    • Note: This method has been successfully applied to pharmaceutical formulations with reported no interference from common excipients [4].
Voltammetric Method: An Alternative Technique

Electrochemical methods using specialized electrodes offer another selective pathway.

  • Principle: Fluvastatin can be oxidized at a Boron-Doped Diamond (BDD) electrode [5].
  • Procedure:
    • Working Electrode: Boron-Doped Diamond (BDD) electrode.
    • Supporting Electrolyte: pH 10.00 Britton-Robinson buffer solution.
    • Technique: Use Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for quantification.
    • Analysis: The oxidation peak current is proportional to the concentration of fluvastatin. This method has been applied to pharmaceutical formulations and human serum with no reported interference from excipients or endogenous substances [5].

Summary of Analytical Methods

The table below compares the key performance metrics of the different methods discussed.

Method Linear Range Limit of Detection (LOD) Application Matrix Key Advantage
LC-MS/MS Information not specified in search results Information not specified in search results Human Plasma High specificity, capable of resolving isobaric and stereoisomer interferences [1] [3].
Kinetic Spectrophotometry 10.0–90.0 μg mL⁻¹ [4] 0.134 μg mL⁻¹ [4] Pharmaceutical Formulations Simple, avoids complex separation steps; no excipient interference [4].
Voltammetry (BDD Electrode) 1×10⁻⁶ M – 6×10⁻⁴ M [5] 1.37×10⁻⁷ M [5] Pharmaceutical Formulations, Human Serum High sensitivity and selectivity; resistant to electrode fouling [5].

Experimental Workflow for Troubleshooting

The following chart outlines a systematic workflow to identify and resolve interference issues in your fluvastatin analysis.

Start Observed Interference in Fluvastatin Analysis Step1 Analyze Standard Solution (Pure Fluvastatin) Start->Step1 Step2 Analyze Incurred Biological Sample or Formulation Start->Step2 Step3 Compare Chromatograms/Profiles Step1->Step3 Step2->Step3 Decision1 Is interference present in the standard solution? Step3->Decision1 Decision2 Is interference present only in the incurred sample? Decision1->Decision2 No Cause2 Primary Cause: Stereoisomers or Degradation Products Decision1->Cause2 Yes Cause1 Primary Cause: In-vivo Metabolite (Isobaric compound) Decision2->Cause1 Yes Solution1 Solution: Optimize Chromatographic Conditions for Separation Cause1->Solution1 Solution2 Solution: Use Stereoselective Method or Improve Specificity Cause2->Solution2 Resolved Interference Resolved Method Validated Solution1->Resolved Solution2->Resolved

I hope this detailed technical guide helps you resolve the interference in your experiments.

References

(3S,5R)-fluvastatin sodium reaction temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Temperature Data from an Analytical Method

The most relevant temperature data comes from a kinetic spectrophotometric method used to analyze fluvastatin sodium, which may inform reaction condition design [1].

Parameter Optimized Condition
Reaction Medium Acetone
Optimal Temperature 55 ± 2°C
Optimal Heating Time 5 - 40 minutes (for kinetic study); 20 minutes (for fixed-time method)
Key Reagent 0.75 mL of 0.2% w/v NBD-Cl

This data is from a derivatization reaction between this compound and 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a colored product for measurement [1]. The study found that temperatures below or above 55°C resulted in lower sensitivity, and using buffered media led to undesirable background color [1].

Key Considerations for Experimental Design

For scientists developing synthetic processes, here are some critical points to consider:

  • Distinguish Synthesis from Analysis: The provided temperature (55 ± 2°C) is for a post-synthesis analytical derivatization reaction, not for the core chemical synthesis of the molecule [1]. The synthetic steps for fluvastatin involve various reactions, each potentially requiring its own optimized temperature.
  • Stability is Crucial: Statins are known to be chemically unstable in aqueous solutions [2]. The stability of the active hydroxy-acid form can be highly dependent on pH and temperature.
  • Monitor for Degradation: When optimizing temperature for any reaction step, it is essential to monitor for degradation products. Elevated temperatures might accelerate the decomposition of the desired product [3].

Troubleshooting and FAQs

Here are some anticipated questions and troubleshooting tips for researchers.

FAQ: I cannot find the optimal reaction temperature for a specific synthetic step. What should I do? This is a common challenge. A systematic approach is recommended:

  • Literature Review: Conduct a thorough search of patent literature (e.g., [4] [5]) for detailed synthetic procedures, which may describe specific reaction conditions.
  • Experimental Screening: Set up a series of small-scale reactions at different temperatures (e.g., 30°C, 45°C, 60°C) and monitor the reaction progress and purity profile to empirically determine the optimal range.
  • Stability Testing: Once a candidate temperature is identified, perform a short stability study on the reaction mixture or product to ensure it does not degrade under those conditions.

FAQ: How should I handle and store (3S,5R)-fluvastatin sodium to ensure stability?

  • Storage: The compound should be stored in a cool, dry place, sealed to protect it from moisture [3] [6].
  • Handling: As a general practice for statins, avoid prolonged exposure of solutions to high temperatures and extreme pH conditions to minimize degradation [2].

The experimental workflow for tackling this challenge can be summarized as follows:

Start Start: Temperature Optimization L1 Literature & Patent Review Start->L1 L2 Plan Temperature Screening Experiment L1->L2 L3 Set Up Small-Scale Reactions L2->L3 L4 Monitor Reaction Progress and Purity L3->L4 L5 Conduct Short-Term Stability Test L4->L5 End Establish Optimal Temperature L5->End

References

(3S,5R)-fluvastatin sodium comparison other statins

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Statins

The table below summarizes key findings from a clinical trial comparing the lipid-lowering efficacy of several statins at a 40 mg dose in patients with coronary heart disease. The data shows the percentage of atorvastatin's efficacy achieved by each other statin.

Statin Relative Efficacy vs. Atorvastatin at 40 mg [1]
Atorvastatin 100% (Reference)
Simvastatin ~85%
Lovastatin ~60%
Pravastatin ~50%
Fluvastatin ~33%

Key findings from the study: Atorvastatin was significantly more effective at lowering LDL cholesterol and non-HDL cholesterol than all other statins tested in both fasting and postprandial states. Fluvastatin, at the same dose, had about 33% of the efficacy of atorvastatin in the same patient population [1].

Experimental Data on Enantiomers

A 2015 study investigated the enantiomer-specific effects of statins, including the (3S,5R) form of fluvastatin [2]. The following table summarizes the experimental protocols and key findings from that research.

| Aspect | Experimental Details | | :--- | :--- | | Objective | To examine stereospecific effects on the expression of drug-metabolizing cytochromes P450 and the activity of their transcriptional regulators (PXR, GR, AhR) [2]. | | Cell Models | Primary human hepatocytes (from 3 donors); LS174T and LS180 human colon adenocarcinoma cells; AZ-AHR (HepG2-derived) and AZ-GR (HeLa-derived) reporter gene cell lines [2]. | | Key Reagents | All four optical isomers of atorvastatin, fluvastatin, and rosuvastatin [2]. | | Key Assays/Methods |

  • Gene Reporter Assay: To measure transcriptional activity of AhR, GR, and PXR.
  • Western Blots & RT-PCR: To measure protein and mRNA levels of CYP enzymes in human hepatocytes.
  • Cell Viability Assay: To control for cytotoxicity of treatments.
[2] | | Key Finding on Fluvastatin Enantiomers | The induction of CYP2B6 and CYP3A4 via the PXR receptor varied by enantiomer. The potency order for fluvastatin was: (3S,5R) > (3R,5S) = (3S,5S) > (3R,5R). This suggests the (3S,5R) enantiomer has a stronger potential to cause drug-drug interactions via enzyme induction [2]. |

Pharmacokinetic & Metabolic Profile

Understanding the properties of racemic fluvastatin provides context for its overall clinical profile. The table below compares key pharmacokinetic parameters.

Parameter Fluvastatin (Racemate) Comparative Context
Primary Metabolizing Enzyme CYP2C9 (75%), with minor contributions from CYP3A4 and CYP2C8 [3] [4] [2]. Differs from statins like simvastatin and atorvastatin (mainly CYP3A4), potentially offering a different drug-drug interaction profile [5] [2].
Bioavailability ~24% (immediate-release capsule); ~29% (extended-release tablet) [3] [4]. Undergoes extensive first-pass metabolism.
Protein Binding >98% [3] [4]. High, similar to several other statins.
Half-Life ~3 hours (immediate-release); ~9 hours (extended-release) [3] [4]. Shorter than atorvastatin (~14 hrs) and rosuvastatin (~19 hrs) [6] [7].
Transporter Interactions Substrate for OATP1B1 [5]. The c.521T>C polymorphism in SLCO1B1 (encoding OATP1B1) has no significant effect on fluvastatin plasma levels, unlike its pronounced effect on simvastatin acid [5].

Signaling Pathways and Experimental Workflow

Based on the research, fluvastatin enantiomers can activate the Pregnane X Receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes like CYP3A4. This pathway is a primary mechanism for one type of drug-drug interaction. The diagram below illustrates this pathway and the experimental workflow used to study it.

References

(3S,5R)-fluvastatin sodium method validation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding (3S,5R)-Fluvastatin Sodium

The table below summarizes core information about this specific stereoisomer.

Aspect Description
Role & Importance Used as a reference standard for analytical methods, particularly for quality control and ensuring consistency in drug formulations [1].
Stereochemistry The (3S,5R) configuration is the inactive enantiomer of fluvastatin [2] [3].
Analytical Relevance Critical for developing stereoselective methods to separate and quantify the active and inactive forms of the drug [3].

A Framework for HPLC Method Development and Validation

Since a pre-validated method was not located, your project will involve developing a new one. The following workflow outlines the systematic process based on standard analytical practices, incorporating insights from the search results.

cluster_0 Method Development Phase cluster_1 Method Validation Parameters (ICH Guidelines) Start Define Method Objective CQAs Identify Critical Quality Attributes (CQAs): Resolution, Tailing Factor Start->CQAs RiskAssess Risk Assessment & CMP Identification CQAs->RiskAssess DoE Experimental Design (DoE) Optimize CMPs RiskAssess->DoE MethodDev Method Development DoE->MethodDev ColSel Column Selection: Chiral Stationary Phase (e.g., Chiralcel OD-H/OD-R) DoE->ColSel Val Method Validation MethodDev->Val ValParams Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Val->ValParams MPOpt Mobile Phase Optimization: Organic Modifier, Buffer pH ColSel->MPOpt DetOpt Detector Optimization: UV or Fluorescence MPOpt->DetOpt

Key Considerations for Method Development
  • Chromatographic Mode: You will need a chiral HPLC method to separate (3S,5R)-fluvastatin from its active (3R,5S) counterpart [3]. The search results indicate that Chiralcel OD-R and Chiralcel OD-H columns have been successfully used for this purpose [3].
  • Detection: While not specified for the impurity, fluvastatin can be detected using UV [4] or fluorescence detection [3]. Fluorescence detection may offer higher sensitivity and selectivity for trace analysis in complex matrices.
  • Green Chemistry: To align with modern analytical trends, consider replacing acetonitrile with ethanol as the organic modifier in your mobile phase. Ethanol is less toxic and more environmentally friendly while providing similar chromatographic performance [5] [6].
Core Validation Parameters

Once the method is developed, it must be validated. The table below lists the essential parameters as per ICH guidelines.

Validation Parameter Objective & Brief Description
Specificity Prove the method can accurately measure the analyte in the presence of other components (e.g., active pharmaceutical ingredient, excipients, degradation products).
Linearity & Range Demonstrate that the analytical procedure produces results directly proportional to the concentration of the analyte over a specified range.
Accuracy Establish that the method yields results close to the true value, typically assessed by recovery experiments.
Precision Determine the closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | | Robustness | Evaluate the method's reliability when small, deliberate changes are made to operational parameters (e.g., flow rate, mobile phase composition, temperature). |

How to Proceed

  • Source a Reference Standard: Obtain a high-purity sample of (3S,5R)-fluvastatin sodium from a reliable supplier to use for method development and as your primary standard [1].
  • Consult Pharmacopeial Methods: While not found in this search, check the current United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for monographs on Fluvastatin Sodium. These may contain validated HPLC methods for the drug substance that can be adapted for stereoselective analysis [7].
  • Leverage Literature: The stereoselective analysis method described in [3] provides an excellent starting point for your chiral separation development.

References

Comparison of Spectroscopic Methods for Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated spectroscopic methods for determining fluvastatin sodium in its racemic form.

Method Feature Kinetic Spectrophotometric Method (NBD-Cl) [1] Simple UV Spectrophotometric Method [2]
Principle Measures colored product formation over time at 462 nm [1] Measures direct UV absorption at 304 nm [2]
Analytical Range 10.0–90.0 μg mL⁻¹ (Fixed-time method) [1] 5-30 μg/ml [2]
Limit of Detection (LOD) 0.134 μg mL⁻¹ (Fixed-time method) [1] 1.501 μg/ml [2]
Limit of Quantification (LOQ) Not explicitly stated 4.550 μg/ml [2]
Linearity Calibration curve plotted (Absorbance vs. Concentration) [1] Regression equation: y = 0.022x + 0.053 (r = 0.998) [2]
Precision (%RSD) Successfully applied to formulations with no interference; statistical match to official methods [1] %RSD of 0.32% (both intra-day and inter-day) [2]
Key Reagents 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone [1] Dimethylformamide (DMF) [2]

Experimental Protocols

Here are the detailed methodologies for the two approaches:

Protocol 1: Kinetic Spectrophotometric Method with NBD-Cl [1]

This method is based on the reaction between the alkylamine group of fluvastatin and NBD-Cl, forming a yellow-colored product.

  • Reagent Preparation: A 0.2% (w/v) solution of NBD-Cl is freshly prepared in acetone. A standard stock solution of this compound (0.5 mg/mL) is also prepared in acetone [1].
  • Procedure:
    • Transfer aliquots of the standard fluvastatin solution to 10 mL volumetric flasks.
    • Add 0.75 mL of the NBD-Cl reagent to each flask.
    • Dilute to the mark with acetone, mix well, and heat in a water bath at 55 ± 2°C for 20 minutes.
    • Immediately measure the absorbance at 462 nm against a similarly treated reagent blank [1].
  • Analysis: Construct a calibration curve by plotting the measured absorbance against the final concentration of the drug [1].
Protocol 2: Simple UV Spectrophotometric Method [2]

This is a direct measurement method that leverages the inherent UV absorption of the fluvastatin molecule.

  • Solvent: Use dimethylformamide (DMF) to prepare the standard and sample solutions [2].
  • Procedure:
    • Prepare a stock solution of pure fluvastatin and dilute it with DMF to obtain concentrations within the 5-30 μg/mL range.
    • Directly measure the absorbance of these solutions at 304 nm against a DMF blank [2].
  • Analysis: The calibration curve is linear within the specified range, described by the regression equation y = 0.022x + 0.053, where 'y' is the absorbance and 'x' is the concentration in μg/mL [2].

Important Consideration for (3S,5R)-Fluvastatin Enantiomer

The methods above are designed for the racemic mixture of this compound. It is crucial to note that fluvastatin is typically used as a racemate containing two enantiomers:

  • (3R,5S)-enantiomer: The pharmacologically active form [3] [4].
  • (3S,5R)-enantiomer: The much less active form (reportedly 30-fold less active) [3] [4].

The standard spectroscopic methods compared here cannot distinguish between these two enantiomers. Therefore, for the specific validation of the (3S,5R) enantiomer, you would require a chiral analytical method. The foundational principle for such a method is illustrated below.

start Racemic Fluvastatin Sample step1 Chiral Separation Step start->step1 res1 (3R,5S)-Enantiomer (Active Form) step1->res1 res2 (3S,5R)-Enantiomer (Less Active Form) step1->res2 dest1 Detection & Quantification (e.g., Spectrophotometry) res1->dest1 dest2 Detection & Quantification (e.g., Spectrophotometry) res2->dest2

Research indicates that chiral stationary phases (e.g., Chiralcel OD-R) in HPLC are used for this separation, often coupled with more sensitive detectors like mass spectrometers for plasma analysis [4]. To develop a specific method for the (3S,5R) enantiomer, you would need to:

  • First separate the enantiomers using a chiral technique.
  • Then, quantify the isolated (3S,5R) form using a suitable spectroscopic or other detection method.

References

(3S,5R)-fluvastatin sodium ANDA reference standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Specification & Supplier Comparison

Attribute Details
Chemical Name (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt [1]
CAS Number 94061-81-1 [1] [2]
Molecular Formula C₂₄H₂₆FNO₄ : Na [1]
Molecular Weight 411.5 (acid) : 23.0 (sodium) [1]
Category Impurity Reference Standard [1]
Primary Use Analytical Method Development, Validation (AMV), Quality Control (QC) for ANDA and commercial production [1]
Suppliers Clean Chem Lab [1], MedChemExpress (HY-14664C) [2]

Experimental Data & Protocols

For your guide, here are details on key experiments from the search results that illustrate the compound's activity and analysis.

Cellular Uptake in Hepatocytes [3]
  • Objective: To clarify the mechanism for cellular uptake of fluvastatin into rat primary cultured hepatocytes.
  • Methodology:
    • Rat primary cultured hepatocytes were prepared via collagenase perfusion.
    • Cells were incubated with [¹⁴C]-Fluvastatin and its individual enantiomers, (+)-FV (3R,5S) and (−)-FV (3S,5R).
    • Uptake was studied under varying conditions: time, concentration, temperature, and sodium dependency.
    • Intracellular radioactivity was measured by liquid scintillation counting.
  • Key Findings:
    • Uptake was concentration- and temperature-dependent, suggesting a specific, saturable mechanism.
    • The transport system was found to be Na⁺- and ATP-dependent and shared features with the bile acid transport system.
    • No significant difference was observed in the uptake kinetics between the (3R,5S) and (3S,5R) enantiomers.
HMG-CoA Reductase Inhibition [4] [5]
  • Objective: To determine the potency of Fluvastatin sodium as an HMG-CoA reductase inhibitor.
  • Methodology:
    • In vitro enzyme inhibition assays using HMG-CoA reductase.
    • The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is a standard measure of potency.
  • Key Findings:
    • This compound is a potent, competitive HMG-CoA reductase inhibitor.
    • Reported IC₅₀ values range from 8 nM to 40-100 nM [4] [5].
Protection from Noise-Induced Hearing Loss [6]
  • Objective: To evaluate the protective effect of fluvastatin against noise-induced hearing loss in a guinea pig model.
  • Methodology:
    • Fluvastatin (50 µM) was delivered directly to the cochlea of guinea pigs via a mini-osmotic pump.
    • Animals were exposed to high-level noise.
    • Cochlear function was assessed using Auditory Brainstem Responses (ABRs).
    • Hair cell retention was quantified through histology.
  • Key Findings:
    • Fluvastatin, when present at the time of or shortly after noise exposure, significantly protected against noise-induced hearing loss.
    • This protection was associated with the retention of inner and outer hair cells in the cochlea.

Biological Pathway & Experimental Workflow

The following diagram illustrates the primary mechanism of action of this compound and its connection to the observed protective effects in one of the key studies, integrating the experimental workflow from the cellular uptake study:

G cluster_0 Experimental Context: Hepatocyte Study Fluvastatin Fluvastatin HMGCR HMG-CoA Reductase (HMGCR) Fluvastatin->HMGCR Inhibits (IC₅₀ = 8-100 nM) Antioxidant Nrf2-mediated Antioxidant Pathway Fluvastatin->Antioxidant Activates HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Conversion Cholesterol Cholesterol Mevalonate->Cholesterol Biosynthesis HMGCR->HMGCoA Catalyzes Protection Cellular Protection (e.g., Cochlear Hair Cells) Antioxidant->Protection Leads to Uptake Cellular Uptake (in hepatocytes) Uptake->Fluvastatin Enables Na_ATP Na⁺/ATP-dependent Transport System Na_ATP->Uptake Facilitates

Diagram Title: Fluvastatin Mechanism & Experimental Context

Key Comparison Points for Your Guide

Based on the gathered data, here are some critical points to highlight when comparing (3S,5R)-Fluvastatin Sodium to other alternatives:

  • Stereochemical Purity: As a single enantiomer, the (3S,5R) form is crucial for testing the stereochemical purity of the racemic active pharmaceutical ingredient (API) and ensuring manufacturing consistency [1].
  • Regulatory Compliance: The product is characterized per regulatory guidelines, making it a key tool for ANDA submissions, method validation (AMV), and QC in commercial production [7] [1].
  • Distinct Uptake Mechanism: Evidence suggests that fluvastatin's uptake in hepatocytes involves a specific, active transport system [3]. This is a point of differentiation from other statins that may rely more on passive diffusion.
  • Pleiotropic Effects: Data indicating protection against noise-induced hearing loss and activation of the Nrf2 antioxidant pathway [6] [4] suggest potential benefits beyond cholesterol-lowering. These non-clinical findings can be a point of discussion regarding the drug's full pharmacological profile.

References

(3S,5R)-fluvastatin sodium USP EP standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Identification Data

The table below summarizes the fundamental identifying information for (3S,5R)-Fluvastatin Sodium Salt [1].

Property Description
Common Name (3S,5R)-Fluvastatin Sodium Salt
CAS Number 94061-81-1 [1]
Molecular Formula C₂₄H₂₅FNO₄ • Na [1]
Molecular Weight 433.45 g/mol (calculated from formula C₂₄H₂₅FNNaO₄) [2]
Synonyms (3S,5R,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid, sodium salt [1]

Context on Fluvastatin and Its Stereoisomers

Fluvastatin sodium is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2] [3]. The parent compound exists as a pair of enantiomers, and the (3S,5R) form is recognized as one of the specific stereoisomers used in pharmaceutical research and development [1].

  • Stereochemistry Matters: The biological activity of fluvastatin is highly dependent on its three-dimensional structure. The (3R,5S) enantiomer is known to be the pharmacologically active form [4] [5]. The (3S,5R) isomer is part of the isomeric landscape that researchers control and monitor to ensure drug purity and efficacy.
  • Role of Standards: Compounds like (3S,5R)-Fluvastatin Sodium Salt are critical as Reference Standards or Impurity Standards. They are used in analytical testing (e.g., HPLC, LC-MS) to identify and quantify the presence of specific isomers or related substances in active pharmaceutical ingredients (APIs) to ensure quality and compliance with pharmacopeial (USP/EP) requirements [1].

Visualizing the Stereochemical Landscape

The following diagram illustrates the relationship between this compound and its key stereoisomers, which is central to understanding its chemical identity and purity control.

G FluvastatinSodium This compound Isomer1 (3R,5S)-Fluvastatin (Active Isomer) FluvastatinSodium->Isomer1 consists of Isomer2 (3S,5R)-Fluvastatin FluvastatinSodium->Isomer2 consists of Isomer3 (3R,5R)-Fluvastatin FluvastatinSodium->Isomer3 consists of Isomer4 (3S,5S)-Fluvastatin FluvastatinSodium->Isomer4 consists of

References

(3S,5R)-fluvastatin sodium oxidative stress protection Nrf2 pathway

Author: Smolecule Technical Support Team. Date: February 2026

Fluvastatin's Protection vs. Other Statins and Natural Products

The table below compares Fluvastatin's Nrf2-mediated oxidative stress protection with other statins and natural HMGCR modulators.

Compound / Class Key Mechanism for Oxidative Stress Protection Experimental Model Key Outcomes
Fluvastatin Activates Nrf2/ARE pathway via PI3K/Akt; Upregulates Bcl-2 [1] [2] [3] Human coronary artery smooth muscle cells (hCASMCs); Human umbilical vein endothelial cells (HUVECs) [1] [2] ↑ Nrf2 nuclear translocation; ↑ ARE activity; ↑ HO-1, NQO1; Protection against H₂O₂-induced apoptosis [1] [2]
Simvastatin Activates Nrf2/ARE pathway; Induces HO-1 [3] Animal models (mice, rats) for pulmonary hypertension, myocardial injury [3] Activated HO-1 for cytoprotection; Protective in myocardial ischemia/reperfusion via Nrf2/ARE [3]
Atorvastatin Activates Nrf2/ARE pathway [3] Animal models of myocardial injury, lung disease [3] Protective in myocardial ischemia/reperfusion via Nrf2/ARE [3]
Natural Products (e.g., Flavonoids, Phenolic compounds) Modulate HMGCR expression; Exhibit intrinsic antioxidant activity [4] In vitro (e.g., HepG2 cells); In silico studies [4] Downregulate HMGCR; Improved lipid profiles; Reduced oxidative stress [4]

Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies from key publications.

  • Cell Culture & Treatment: Studies used human coronary artery smooth muscle cells (hCASMCs) [1] and human umbilical vein endothelial cells (HUVECs) [2]. Cells were pretreated with low-dose fluvastatin (10-100 nM) [2] before inducing oxidative stress with hydrogen peroxide (H₂O₂, typically 100 μM) [2].
  • Nrf2 Pathway Activation Analysis:
    • Western Blotting & Immunocytochemistry: Used to detect Nrf2 protein levels and its translocation from the cytoplasm to the nucleus [1].
    • Luciferase Reporter Assay: Cells were transfected with reporter plasmids containing Antioxidant Response Elements (ARE) to measure Nrf2 transcriptional activity [1].
    • Electromobility Shift Assay (EMSA: Confirmed increased binding of Nrf2 to the ARE sequence in DNA after fluvastatin treatment [1].
  • Assessment of Cytoprotective Effects:
    • siRNA Knockdown: Nrf2 or Bcl-2 expression was silenced using specific siRNAs to confirm their essential role in fluvastatin's protective effect [1] [2].
    • Cell Viability Assays: Apoptosis was measured using DNA fragmentation assays and cell counting with trypan blue or Hoechst 33342 staining [2].

Mechanism of Nrf2 Pathway Activation by Fluvastatin

The diagram below illustrates the cellular mechanism by which Fluvastatin activates the Nrf2 pathway to combat oxidative stress.

G Fluvastatin Fluvastatin PI3K_Akt PI3K/Akt Pathway Fluvastatin->PI3K_Akt Activates Nrf2_inactive Nrf2 (Inactive in cytoplasm) PI3K_Akt->Nrf2_inactive Phosphorylates Keap1 Keap1 Nrf2_inactive->Keap1 Bound to Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Released & Stabilized Nrf2_nucleus Nrf2 in Nucleus Nrf2_active->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1, GCL) ARE->AntioxidantGenes Transcribes Protection Cytoprotection Against Oxidative Stress AntioxidantGenes->Protection Express

Critical Considerations for Research

  • Dual Nature of Effects: Be aware that statins can have pro-oxidant effects in certain contexts. A 2024 study found that chronic fluvastatin treatment in Drosophila skeletal muscle increased mitochondrial ROS (H₂O₂) and caused myofibrillar damage [5]. This highlights that the protective effects may be cell-type and context-dependent.
  • HMGCR-Independent Mechanisms: The same 2024 study suggested that fluvastatin-induced mitochondrial dysfunction might occur independently of HMGCR inhibition, as knocking down the HMGCR gene did not fully replicate the statin's effects [5]. This indicates potential off-target or complex mechanisms.

References

(3S,5R)-fluvastatin sodium deuterated standard D6 for analysis

Author: Smolecule Technical Support Team. Date: February 2026

Supplier & Product Specifications

Supplier Catalogue Number Form Purity Molecular Weight CAS Number
MedChemExpress [1] HY-14664CS Sodium Salt 98.0% 439.48 g/mol 2249799-35-5
DC Chemicals [2] DC41071 Information Missing Information Missing 417.50 g/mol 2249799-34-4
ClearSynth [3] CS-SN-00033 Sodium Salt Information Missing 439.49 g/mol 2249799-35-5
Veeprho [4] DVE00858 Sodium Salt Information Missing 439.50 g/mol* Not Specified

Note: The molecular weight for Veeprho's product is calculated by combining the provided molecular formula component (416.51 g/mol) and the sodium cation (22.99 g/mol). The CAS Number for the sodium salt form, where confirmed, is 2249799-35-5 [1] [3].

Primary Application in Analysis

According to the supplier information, the primary use of (3S,5R)-Fluvastatin-d6 sodium salt is to serve as an internal standard for quantitative analysis [1]. Its deuterated structure makes it ideal for techniques like:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of mass spectrometry data for quantifying Fluvastatin in complex biological samples. The following diagram illustrates a typical workflow for this application:

Start Biological Sample (e.g., Plasma) ISTD Add Internal Standard (3S,5R)-Fluvastatin-d6 Start->ISTD Prep Sample Preparation (Protein Precipitation, Extraction) ISTD->Prep Analysis LC-MS / GC-MS Analysis Prep->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Peak Area Ratio Analyte/Internal Standard) Data->Quant Result Accurate Concentration of Fluvastatin Quant->Result

How to Proceed with Your Evaluation

Since the available product pages lack head-to-head performance comparisons, you may need to take the following steps to gather the data required for your guide:

  • Contact Suppliers Directly: Reach out to the technical sales teams at MedChemExpress, DC Chemicals, and others. They can often provide unpublished data, such as mass spectrometry spectra, chromatograms demonstrating purity and separation, or certificates of analysis.
  • Review Scientific Literature: Search databases like PubMed and Google Scholar for research papers that utilize these specific products. The methods sections of these papers can serve as detailed experimental protocols and may contain practical performance insights.
  • Conduct Pilot Experiments: If feasible, the most reliable way to compare performance is to obtain small quantities of the standards from different suppliers and run your own validation experiments. Key parameters to test include signal-to-noise ratio, linearity of response, and recovery efficiency in your specific analytical system.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

433.16653072 g/mol

Monoisotopic Mass

433.16653072 g/mol

Heavy Atom Count

31

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, sodium oxides. /Fluvastatin sodium hydrate/

Appearance

Solid powder

Melting Point

194-197 °C
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PYF7O1FV7F

Related CAS

93957-55-2 (hydrochloride salt)
93957-55-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (12.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (12.5%): May cause cancer [Danger Carcinogenicity];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (37.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (12.5%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

To be used as an adjunct to dietary therapy to prevent cardiovascular events. May be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures, for reducing progression of coronary atherosclerosis in hypercholesterolemic patients with CHD, and for the treatment of primary hypercholesterolemia and mixed dyslidipidemia.
FDA Label

Livertox Summary

Fluvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.

Drug Classes

Antilipemic Agents

Therapeutic Uses

Anticholesteremic Agents; Hydroxymethylglutaryl-CoA Reductase Inhibitors
Fluvastatin capsules are indicated: as an adjunct to diet to reduce elevated total cholesterol (Total-C), low-density lipoprotein cholesterol (LDL-C), triglyceride (TG) and apolipoprotein B (Apo B) levels, and to increase high-density lipoprotein cholesterol (HDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Type IIa and IIb); As an adjunct to diet to reduce Total-C, LDL-C, and Apo B levels in adolescent boys and adolescent girls who are at least one year post-menarche, 10 to 16 years of age, with heterozygous familial hypercholesterolemia and the following findings are present: 1. LDL-C remains >/= 190 mg/dL or 2. LDL-C remains >/= 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other cardiovascular disease risk factors are present. /Included in US product label/
In patients with clinically evident coronary heart disease (CHD), fluvastatin capsules are indicated to: reduce the risk of undergoing coronary revascularization procedures and slow the progression of coronary atherosclerosis. /Included in US product label/
Fluvastatin has reduced total and LDL-cholesterol concentrations in a few patients with hypercholesterolemia associated with or exacerbated by diabetes mellitus (diabetic dyslipidemia), renal insufficiency,cardiac or renal transplantation, or nephrotic syndrome (nephrotic hyperlipidemia). Fluvastatin also has been shown to decrease proteinuria in patients with immunoglobulin A nephropathy. Additional studies are necessary to determine the role, if any, of fluvastatin therapy in patients with these disorders. /NOT included in US product label/

Pharmacology

Fluvastatin Sodium is the sodium salt of a synthetic lipid-lowering agent with potential antineoplastic activity. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Through the inhibition of mevalonate synthesis, statins, like fluvastatin, have been shown to inhibit the production of dolichol, geranylpyrophosphate (GPP) and farnesylpyrophosphate (FPP) and the isoprenylation of the intracellular G-proteins Ras and Rho, which may result in antiangiogenic, apoptotic, and antimetastatic effects in susceptible tumor cell populations.

Mechanism of Action

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol.
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins.
Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HMGCR [HSA:3156] [KO:K00021]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Absorption Distribution and Excretion

Rapidly and almost completely absorbed (> 90%), but undergoes extensive first pass metabolism. Bioavailability is 24% (range 9-50%) when a 10 mg dose is given. The mean relative bioavailability of the extended-release tablet is 29% (range: 9% to 66%) compared to an immediate-release capsule administered under fasting conditions. When given orally, fluvastatin reaches peak concentrations (Tmax) in less than one hour. Taking the extended release tablet with a high-fat meal will delay absorption (Tmax = 6 hours) and increase bioavailability by approximately 50%. However, the maximum concentration of fluvastatin sodium extended-release tablets seen after a high fat meal is less than the peak concentration following a single dose or twice daily dose of the 40 mg fluvastatin capsule.
When orally administered, fluvastatin is primarily excreted in the faces ( ~90%) as metabolites, with less than 2% present as unchanged drug. Approximately 5% was recovered in the urine.
0.35 L/kg
0.8 L/h/kg
107 ± 38.1 L/h [Hypercholesterolemia patients receiving a single dose of 20 mg]
87.8 ± 45 L/h [Hypercholesterolemia patients receiving 20 mg twice daily]
108 ± 44.7 L/h [Hypercholesterolemia patients receiving 40 mg single]
64.2 ± 21.1 L/h [Hypercholesterolemia patients receiving 40 mg twice daily]
/MILK/ Based on animal data, fluvastatin is present in breast milk in a 2:1 ratio (milk:plasma).
Following oral administration of the capsule, fluvastatin reaches peak concentrations in less than 1 hour. The absolute bioavailability is 24% (range 9% to 50%) after administration of a 10 mg dose.
Fluvastatin is 98% bound to plasma proteins. The mean volume of distribution (VDss) is estimated at 0.35 L/kg. At therapeutic concentrations, the protein binding of fluvastatin is not affected by warfarin, salicylic acid and glyburide.
Fluvastatin administered as fluvastatin sodium extended-release 80 mg tablets reaches peak concentration in approximately 3 hours under fasting conditions, after a low fat meal, or 2.5 hours after a low fat meal. The mean relative bioavailability of the extended-release tablet is approximately 29% (range: 9% to 66%) compared to that of the fluvastatin immediate-release capsule administered under fasting conditions. Administration of a high fat meal delayed the absorption (Tmax: 6 hr) and increased the bioavailability of the extended-release tablet by approximately 50%. However, the maximum concentration of fluvastatin sodium extended-release tablets seen after a high fat meal is less than the peak concentration following a single dose or twice daily dose of the 40 mg fluvastatin capsule.
For more Absorption, Distribution and Excretion (Complete) data for Fluvastatin (8 total), please visit the HSDB record page.

Metabolism Metabolites

Undergoes hepatic metabolism primarily via hydroxylation of the indole ring at the 5- and 6-positions to 5-hydroxy fluvastatin and 6-hydroxy fluvastatin, respectively. N-dealkylation to N-desisopropyl fluvastatin and beta-oxidation of the side chain also occurs. Metabolized primarily by the CYP2C9 isozyme system (75%), and to a lesser extent by CYP3A4 (~20%) and CYP2C8 (~5%). Hydroxylated metabolites retain some pharmcological activity, but are present as conjugates (glucuronides and sulfates) in the blood and are rapidly eliminated via bile into feces. Both enantiomers of fluvastatin are metabolized in a similar manner. Fluvastatin also undergoes glucuronidation via UGT enzymes.
In vitro data indicate that fluvastatin metabolism involves multiple Cytochrome P450 (CYP) isozymes. CYP2C9 isoenzyme is primarily involved in the metabolism of fluvastatin (approximately 75%), while CYP2C8 and CYP3A4 isoenzymes are involved to a much less extent, i.e., approximately 5% and approximately 20%, respectively.
Fluvastatin is metabolized in the liver, primarily via hydroxylation of the indole ring at the 5 and 6 positions. N-dealkylation and beta-oxidation of the side-chain also occurs. The hydroxy metabolites have some pharmacologic activity, but do not circulate in the blood. Fluvastatin has two enantiomers. Both enantiomers of fluvastatin are metabolized in a similar manner.

Associated Chemicals

Fluvastatin sodium; 93957-55-2

Wikipedia

Fluvastatin

Drug Warnings

Rhabdomyolysis with acute renal failure secondary to myoglobinuria have been reported with fluvastatin capsules and other drugs in this class.
There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including fluvastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with fluvastatin sodium, promptly interrupt therapy. If an alternate etiology is not found do not restart fluvastatin sodium.
Fluvastatin is secreted into the breast milk of animals and because HMG-CoA reductase inhibitors have the potential to cause serious adverse reactions in nursing infants, women who require treatment with fluvastatin capsules should be advised not to breastfeed their infants.
Fluvastatin capsules are contraindicated in women who are pregnant or may become pregnant. Serum cholesterol and triglycerides increase during normal pregnancy, and cholesterol or cholesterol derivatives are essential for fetal development. Fluvastatin capsules may cause fetal harm when administered to pregnant women. Atherosclerosis is a chronic process and the discontinuation of lipid-lowering drugs during pregnancy should have little impact on the outcome of long-term therapy of primary hypercholesterolemia. Fluvastatin capsules should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazards. If the patient becomes pregnant while taking this drug, fluvastatin capsules should be discontinued and the patient should be apprised of the potential hazard to the fetus.
For more Drug Warnings (Complete) data for Fluvastatin (24 total), please visit the HSDB record page.

Biological Half Life

3 hours
The elimination half-life of fluvastatin is approximately 3 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The synthesis starts with a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by reaction with N-isopropylaniline and a ZnCl2 catalyzed indole ring closure in ethanol at 100 °C. Reaction of the 1,3-disubstituted indole with N-methyl-N-phenyl-3-aminoacrolein under Vilsmeier conditions affords the vinylogous aldehyde. For the preparation of N-methyl-N-phenyl-3-aminoacrolein a mixture of N-methyl-formanilide and butyl vinyl ether was added to oxalyl chloride, precipitation from isopropanol-hexane gave the reagent in 82% yield and 99% purity. In the next step the unsaturated aldehyde undergoes condensation with tert-butyl acetoacetate to tert-butyl 5-hydroxy-3-keto-6-heptenoate, which is diastereoselectively reduced to the syn-3,5-diol by means of methoxydiethylborane (generated in situ from triethylborane and methanol) and sodium borohydride at -78 °C (stereoselectivity 98-99%). Addition of aqueous hydrogen peroxide after the reduction step converts residual boronates into easily removable borates. The last step consists of hydrolysis of the tert-butyl ester. /Fluvastatin sodium/
Preparation: F.G. Kathawala, World Intellectual Property Organization patent 8402131; idem, United States of America patent 4739073 (1984, 1988 both to Sandoz).

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Store with desiccant. /Fluvastatin sodium hydrate/
Store at 20 deg to 25 °C (68 deg to 77 °F).

Interactions

Cases of myopathy, including rhabdomyolysis, have been reported with fluvastatin coadministered with colchicine, and caution should be exercised when prescribing fluvastatin with colchicine.
Bleeding and/or increased prothrombin times have been reported in patients taking coumarin anticoagulants concomitantly with other HMG-CoA reductase inhibitors. Therefore, patients receiving warfarin-type anticoagulants should have their prothrombin times closely monitored when fluvastatin sodium is initiated or the dosage of fluvastatin sodium is changed.
Concomitant administration of fluvastatin and phenytoin increased phenytoin exposures. Patients should continue to be monitored appropriately when fluvastatin therapy is initiated or when fluvastatin dose is changed.
Concomitant administration of fluvastatin and glyburide increased glyburide exposures. Patients on concomitant therapy of glyburide and fluvastatin should continue to be monitored appropriately.
For more Interactions (Complete) data for Fluvastatin (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Fluvastatin sodium hydrate/

Dates

Last modified: 08-15-2023
1: Borgmann SH, Bernardi LS, Rauber GS, Oliveira PR, Campos CE, Monti G, Cuffini SL, Cardoso SG. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Pharm Dev Technol. 2013 Mar-Apr;18(2):525-34. doi: 10.3109/10837450.2012.727000. Epub 2012 Oct 4. PubMed PMID: 23033850.
2: Yildiz A, Gul CB, Ocak N, Ersoy A, Sag S, Oruc A, Ayar Y, Dagel T, Dirican M, Gullulu M. Fluvastatin Decreases Oxidative Stress in Kidney Transplant Patients. Transplant Proc. 2015 Dec;47(10):2870-4. doi: 10.1016/j.transproceed.2015.10.027. PubMed PMID: 26707305.
3: Sekiya A, Morishita E, Maruyama K, Torishima H, Ohtake S. Fluvastatin Upregulates the Expression of Tissue Factor Pathway Inhibitor in Human Umbilical Vein Endothelial Cells. J Atheroscler Thromb. 2015 Jul 23;22(7):660-8. doi: 10.5551/jat.28175. Epub 2015 Jan 16. PubMed PMID: 25735397.
4: Zhao S, Wang F, Yang K, Hao Y, Li G, Yang M, Yang Z. [Efficacy and safety of fluvastatin extended-release tablets in Chinese patients with hyperlipidemia: a multi-center, randomized, double-blind, double dummy, active-controlled, parallel-group study]. Zhonghua Nei Ke Za Zhi. 2014 Jun;53(6):455-9. Chinese. PubMed PMID: 25146513.
5: Sławińska-Brych A, Zdzisińska B, Kandefer-Szerszeń M. Fluvastatin inhibits growth and alters the malignant phenotype of the C6 glioma cell line. Pharmacol Rep. 2014 Feb;66(1):121-9. doi: 10.1016/j.pharep.2014.01.002. Epub 2014 Feb 1. PubMed PMID: 24905317.
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